2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylsulfonyl-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-14(12,13)11-7-6-9-4-2-3-5-10(9)8-11/h2-5H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKMAKWPSSRSFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=CC=CC=C2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline CAS number lookup
An In-Depth Technical Guide to 2-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline
Abstract
This technical guide provides a comprehensive overview of 2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline, a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure found in numerous natural products and pharmacologically active molecules.[1][2] The addition of a methylsulfonyl group to the nitrogen atom at the 2-position modulates the molecule's physicochemical properties, influencing its potential as a drug candidate or a versatile building block for chemical synthesis.[3] This document details the compound's identification, physicochemical properties, a robust synthesis protocol with mechanistic insights, analytical characterization methods, and its applications in the broader context of drug discovery. Our objective is to furnish researchers with the foundational knowledge and practical methodologies required to effectively synthesize, characterize, and utilize this compound in their research endeavors.
Introduction: The Significance of the N-Sulfonylated Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a foundational motif in the development of therapeutic agents, recognized for its presence in a wide array of biologically active compounds.[2] Its rigid, bicyclic structure serves as a valuable scaffold for presenting pharmacophoric elements in a defined three-dimensional orientation, enabling precise interactions with biological targets such as enzymes and receptors.[4]
The strategic modification of the THIQ core is a cornerstone of medicinal chemistry. Sulfonylation of the nitrogen atom, creating an N-sulfonyl derivative like 2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline, is a key chemical strategy. The methylsulfonyl group (CH₃SO₂-) is a powerful electron-withdrawing moiety that is metabolically stable and can significantly alter a molecule's properties.[3] It often improves aqueous solubility, reduces the basicity of the parent amine, and can act as a hydrogen bond acceptor, thereby enhancing the drug-like characteristics of the parent scaffold.[3] N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives have been explored for a range of biological activities, including antimicrobial properties.[5] This guide focuses specifically on the parent compound of this class, providing the essential technical details for its synthesis and application in research.
Core Compound Identification and Physicochemical Properties
Accurate identification is paramount for any chemical entity in a research pipeline. 2-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline is identified by the CAS Number 35612-82-9.[6] Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 35612-82-9 | [6] |
| Molecular Formula | C₁₀H₁₃NO₂S | [6][7] |
| Molecular Weight | 211.28 g/mol | [7] |
| Appearance | Solid | [7] |
| LogP | 1.44 | [7] |
| Topological Polar Surface Area (tPSA) | 37.4 Ų | [7] |
| Hydrogen Bond Donors | 0 | [7] |
| Hydrogen Bond Acceptors | 3 | [7] |
| Rotatable Bonds | 0 | [7] |
Synthesis and Purification Protocol
The synthesis of 2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline is typically achieved through the sulfonylation of the parent amine, 1,2,3,4-tetrahydroisoquinoline, with methanesulfonyl chloride. This reaction is a standard procedure for forming sulfonamides.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of 2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline.
Step-by-Step Experimental Protocol
This protocol is adapted from established methods for the N-sulfonylation of secondary amines.[8]
Materials:
-
1,2,3,4-Tetrahydroisoquinoline
-
Methanesulfonyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,2,3,4-tetrahydroisoquinoline (1.0 eq) and dissolve in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (1.1 eq) to the solution. The purpose of the triethylamine is to act as a base to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.
-
Addition of Sulfonylating Agent: Add methanesulfonyl chloride (1.05 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C. The slow addition is crucial to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]
-
Quenching and Workup: Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Aqueous Washes:
-
Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.[8]
-
Each wash removes specific impurities, ensuring a cleaner crude product.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[8][9]
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the final compound. A combination of spectroscopic and chromatographic techniques should be employed.
Summary of Analytical Techniques
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation and purity assessment. | Signals corresponding to the aromatic protons, the benzylic and aliphatic protons of the tetrahydroisoquinoline ring, and a singlet for the methylsulfonyl group protons.[8] |
| ¹³C NMR | Confirms the carbon skeleton of the molecule. | Resonances for all 10 unique carbon atoms in the structure.[8] |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak [M+H]⁺ or [M+Na]⁺ consistent with the molecular weight of 211.28.[8] |
| HPLC | Purity assessment and quantification. | A single major peak under optimized conditions, allowing for purity determination (e.g., >95%).[10][11] |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic strong absorption bands for the S=O stretches of the sulfonyl group (~1320 cm⁻¹ and ~1150 cm⁻¹).[8] |
High-Performance Liquid Chromatography (HPLC) Method
This is a general-purpose reversed-phase HPLC method for purity analysis, which can be optimized for specific equipment and applications.[11]
Objective: To determine the purity of the synthesized 2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline.
Instrumentation & Materials:
-
HPLC system with a UV or PDA detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC grade acetonitrile and water.
-
Phosphoric acid or another suitable buffer component.
-
0.45 µm membrane filters.
Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of water (often with a pH modifier like 0.1% phosphoric acid) and acetonitrile. A typical starting point is a gradient elution from 20% to 80% acetonitrile over 20 minutes. Filter and degas the mobile phase before use.[11]
-
Standard Solution Preparation: Accurately prepare a stock solution of the purified compound in the mobile phase (e.g., 1 mg/mL). Prepare a working standard for injection by diluting the stock solution (e.g., to 50 µg/mL).[11]
-
Sample Preparation: Dissolve the sample to be analyzed in the mobile phase to a similar concentration as the working standard. Filter the sample through a 0.45 µm syringe filter.[12]
-
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 30 °C
-
Detection: UV at 270 nm (or as determined by a UV scan)[11]
-
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Applications in Research and Drug Development
The value of 2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline lies in its dual role as both a potential pharmacophore itself and, more commonly, as a versatile chemical building block for the synthesis of more complex molecules.
Rationale for Use in Medicinal Chemistry
Caption: Relationship between structure, properties, and application in drug discovery.
-
Scaffold for Library Synthesis: The aromatic ring of the THIQ core is amenable to further functionalization (e.g., via electrophilic aromatic substitution), while the core structure remains intact. This allows for the creation of libraries of related compounds for screening against biological targets.
-
Lead Optimization: The methylsulfonyl group is a well-established bioisostere for other functional groups.[3] In a lead optimization campaign, replacing, for example, a less stable or more lipophilic group with a methylsulfonyl moiety can improve the pharmacokinetic profile of a drug candidate.
-
Investigation of Structure-Activity Relationships (SAR): As a parent compound, it serves as a crucial reference point in SAR studies. By synthesizing and testing analogs with different substituents on the aromatic ring or at other positions, researchers can probe the specific interactions required for biological activity. The N-sulfonylated THIQ class of molecules has shown promise in areas such as antimicrobial research, making this parent compound a key starting point for further exploration.[5]
Conclusion
2-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline represents a convergence of a privileged biological scaffold with a functional group known to impart favorable drug-like properties. This guide has provided a detailed framework for its identification, synthesis, and analysis, grounded in established chemical principles and methodologies. For researchers in drug discovery, this compound is not merely a catalog chemical but a strategic starting point for the rational design and synthesis of novel therapeutic agents. Its robust synthesis and clear analytical profile make it an accessible and valuable tool for advancing medicinal chemistry programs.
References
-
Manolov, I., Ivanov, D., & Bojilov, D. (n.d.). Microwave-assisted synthesis of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives and their biological evaluation. Supplementary Material. Available at: [Link]
-
ResearchGate. (2021). (PDF) Microwave-assisted synthesis of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives and their biological evaluation. Retrieved from [Link]
-
Semantic Scholar. (n.d.). {Microwave-assisted synthesis of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives and their biological evaluation}. Retrieved from [Link]
-
Food and Drug Administration. (n.d.). Analytical Methods. Retrieved from [Link]
-
Inoue, H., Matsubara, D., & Tsuruta, Y. (2008). Simultaneous analysis of 1,2,3,4-tetrahydroisoquinolines by high-performance liquid chromatography using 4-(5,6-dimethoxy-2-phthalimidinyl)-2-methoxyphenylsulfonyl chloride as a fluorescent labeling reagent. Journal of Chromatography B, 867(1), 32-36. Available at: [Link]
-
Popova, E., et al. (2012). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. International Journal of Organic Chemistry, 2, 249-255. Available at: [Link]
-
ResearchGate. (2023). (PDF) N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol. PubChem Compound Summary for CID 42158. Retrieved from [Link].
-
Tsuruta, Y., et al. (2014). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ). Journal of Health Science, 50(4), 365-371. Available at: [Link]
-
Dong, Z., et al. (2010). Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery. Current Protein & Peptide Science, 11(8), 752-758. Available at: [Link]
-
Nikolova, S., et al. (2023). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Molecules, 28(3), 1438. Available at: [Link]
Sources
- 1. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. namiki-s.co.jp [namiki-s.co.jp]
- 4. Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. a2bchem.com [a2bchem.com]
- 7. You are being redirected... [hit2lead.com]
- 8. shd-pub.org.rs [shd-pub.org.rs]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Simultaneous analysis of 1,2,3,4-tetrahydroisoquinolines by high-performance liquid chromatography using 4-(5,6-dimethoxy-2-phthalimidinyl)-2-methoxyphenylsulfonyl chloride as a fluorescent labeling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. jsbms.jp [jsbms.jp]
Biological Activity of N-Sulfonylated Tetrahydroisoquinolines
Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The Privileged Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a "privileged scaffold" in medicinal chemistry, appearing in over 6500 bioactive alkaloids and synthetic drugs. When functionalized at the secondary nitrogen with a sulfonyl group (
This guide analyzes the biological activity of this specific subclass, focusing on three primary therapeutic vectors: Oncology (Tubulin/CA inhibition) , Neuropharmacology (Cholinesterase inhibition) , and Antimicrobial resistance . It provides actionable synthetic protocols and validated assay methodologies.
Pharmacophore Analysis & Chemical Rationale
The N-sulfonyl group serves as a critical bioisostere for the carbonyl group found in amides. However, it introduces unique physicochemical properties:
-
Geometry: The sulfonyl group adopts a tetrahedral geometry (unlike the planar amide), altering the spatial arrangement of the
-substituents relative to the THIQ core. -
Hydrogen Bonding: The sulfonyl oxygen atoms act as strong hydrogen bond acceptors, critical for interacting with residues like Thr199 in Carbonic Anhydrase or Asn residues in the tubulin colchicine site.
-
Metabolic Stability: Sulfonamides are generally more resistant to hydrolysis by peptidases and esterases than carboxamides, enhancing in vivo half-life.
Oncology: Mechanisms of Action
The anticancer activity of N-sulfonyl THIQs is multimodal, often overcoming Multi-Drug Resistance (MDR).
Tubulin Polymerization Inhibition
N-sulfonylated THIQ derivatives function as Microtubule Destabilizing Agents (MDAs) . They bind to the colchicine-binding site of
-
Key SAR: Substitution at the C6/C7 positions of the THIQ ring (e.g., -OMe) combined with a bulky, lipophilic N-sulfonyl moiety (e.g., 2,5-dichlorobenzenesulfonyl) maximizes binding affinity.
-
Outcome: Cell cycle arrest at the G2/M phase and subsequent apoptosis.
Carbonic Anhydrase (CA) Inhibition
Sulfonamides are the primary zinc-binding groups (ZBG) for Carbonic Anhydrases.[1] N-sulfonyl THIQs have shown nanomolar selectivity for hCA IX and hCA XII , isoforms overexpressed in hypoxic tumor environments.
-
Mechanism: The sulfonamide moiety coordinates with the
ion in the enzyme's active site, disrupting pH regulation essential for tumor survival and metastasis.
Graphviz Visualization: Anticancer Mechanism
Caption: Multimodal anticancer mechanism of N-sulfonyl THIQs targeting tubulin, CA-IX, and P-gp.
Neuropharmacology: Cholinesterase Inhibition
N-sulfonyl THIQs are potent inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) , positioning them as candidates for Alzheimer’s disease therapy.
-
Binding Mode: The THIQ core mimics the choline substrate, interacting with the catalytic anionic site (CAS), while the N-sulfonyl aromatic tail extends to the peripheral anionic site (PAS), creating a dual-binding inhibitor.
-
Data Summary:
| Compound Class | Target | IC50 Range | Mechanism |
| N-sulfonyl THIQ | AChE | 0.03 - 5.0 | Mixed-type inhibition (CAS + PAS) |
| N-sulfonyl THIQ | BuChE | 0.5 - 15.0 | Hydrophobic interaction at active site |
Antimicrobial Activity
Recent studies utilizing green synthesis methods have isolated N-sulfonyl THIQs with significant antifungal properties, particularly against Aspergillus and Penicillium species.[2]
-
Key Finding: Derivatives synthesized via Preyssler heteropolyacid catalysts showed antifungal efficacy comparable to standard azoles, with lower hepatic toxicity profiles in ADMET studies [1].[2]
Synthetic Protocols (Self-Validating Systems)
Protocol A: Green Synthesis via Preyssler Catalyst
Rationale: This method avoids toxic chlorinated solvents and utilizes a reusable catalyst, aligning with Green Chemistry Principle #9.
Reagents:
-
1,2,3,4-Tetrahydroisoquinoline (1.0 equiv)
-
Sulfonyl chloride derivative (1.1 equiv)
-
Preyssler Catalyst (
) (1 mol%) -
Solvent: Ethanol or Water/Ethanol mix
Workflow:
-
Dissolution: Dissolve THIQ and sulfonyl chloride in ethanol (5 mL per mmol).
-
Catalysis: Add 1 mol% Preyssler catalyst.
-
Reaction: Stir at room temperature for 30–60 minutes. Monitor via TLC (3:1 Hexane:EtOAc).
-
Validation: Disappearance of the sulfonyl chloride spot (
) and appearance of a lower product.
-
-
Workup: Filter the mixture to recover the solid catalyst (reusable). Pour filtrate into ice water.
-
Purification: Recrystallize the precipitate from EtOH.
Protocol B: Microwave-Assisted Sulfonylation
Rationale: Rapid library generation for SAR studies.
Workflow:
-
Combine THIQ (1 mmol), Sulfonyl chloride (1.2 mmol), and
(2 mmol) in a microwave vial. -
Add 2 mL DMF.
-
Irradiate at 100°C, 150W for 10 minutes.
-
Quench with water; extract with EtOAc.
Graphviz Visualization: Synthetic Workflow
Caption: Dual synthetic pathways for N-sulfonyl THIQs: Green catalytic vs. Microwave-assisted.
Critical Assay Protocols
Tubulin Polymerization Assay
Objective: Verify direct interaction with the microtubule system.
-
Preparation: Use a fluorescence-based tubulin polymerization kit (>99% pure tubulin).
-
Control: Prepare 10
M Paclitaxel (stabilizer control) and 10 M Colchicine (inhibitor control). -
Experimental: Incubate tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM
, pH 6.9) with 1 mM GTP and the test compound (1–50 M) at 4°C. -
Measurement: Transfer to a 37°C plate reader. Measure fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes.
-
Analysis: Plot fluorescence vs. time. A "flat" line compared to the vehicle control indicates inhibition of polymerization [2].
Ellman’s Assay (AChE Inhibition)
Objective: Determine IC50 for neuroprotective potential.
-
Buffer: 0.1 M Phosphate buffer (pH 8.0).
-
Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).
-
Reagent: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid), 0.3 mM).
-
Enzyme: Electric eel AChE (0.03 U/mL).
-
Procedure:
-
Mix Buffer, DTNB, and Test Compound in a 96-well plate.
-
Add Enzyme and incubate for 5 mins at 25°C.
-
Add Substrate (ATCh) to initiate reaction.
-
-
Detection: Monitor absorbance at 412 nm for 5 minutes.
-
Calculation: % Inhibition =
.
References
-
N-Sulfonyl-1,2,3,4-tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. Chemistry & Biodiversity (2023). [Link]
-
Tetrahydroisoquinoline Sulfamates as Potent Microtubule Disruptors: Synthesis, Antiproliferative and Antitubulin Activity. ACS Omega (2019). [Link]
-
Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors. Molecules (2022). [Link]
-
Identification of 3,4-Dihydroisoquinoline-2(1H)-sulfonamides as potent carbonic anhydrase inhibitors. Journal of Medicinal Chemistry (2010). [Link]
-
Synthesis and structure activity relationship of tetrahydroisoquinoline-based potentiators of GluN2C and GluN2D containing N-methyl-D-aspartate receptors. Journal of Medicinal Chemistry (2013). [Link]
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Discovery and Optimization of 2-(Methylsulfonyl)-1,2,3,4-Tetrahydroisoquinoline Derivatives: A Privileged Scaffold in Targeted Therapeutics
Executive Summary & Structural Rationale
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a widely recognized privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs[1]. However, the unmodified secondary amine at the 2-position (pKa ~9.5) often presents pharmacokinetic and toxicological liabilities, including lysosomal trapping, poor membrane permeability, and off-target hERG channel inhibition.
The strategic functionalization of this nitrogen to form 2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline derivatives represents a critical optimization vector in modern drug discovery. By converting the basic amine into a neutral sulfonamide, medicinal chemists achieve several causal benefits:
-
pKa Modulation : The strong electron-withdrawing nature of the sulfonyl group eliminates the basicity of the nitrogen, preventing protonation at physiological pH. This mitigates phospholipidosis and hERG binding.
-
Vectorized Hydrogen Bonding : The two highly polarized oxygen atoms of the sulfonyl group serve as potent, directional hydrogen bond acceptors, capable of interacting with backbone amides or side-chain hydroxyls in target binding pockets.
-
Conformational Rigidity : The bulky methylsulfonyl group restricts the rotational freedom of the saturated piperidine ring within the THIQ core, locking the molecule into a bioactive conformation that reduces the entropic penalty upon target binding.
This technical guide explores the application of this specific chemotype across diverse therapeutic areas, detailing the synthetic methodologies, structure-activity relationships (SAR), and biological validation protocols required for lead optimization.
Key Therapeutic Applications
Epigenetic Modulation: Menin-MLL Protein-Protein Interaction Inhibitors
The interaction between the scaffold protein menin and Mixed Lineage Leukemia (MLL) fusion proteins is a critical epigenetic driver in acute myeloid and lymphoblastic leukemias harboring KMT2A rearrangements[2]. Disrupting this protein-protein interaction (PPI) downregulates the transcription of leukemogenic genes like HOXA9 and MEIS1.
In the structure-based discovery of highly potent menin inhibitors (such as M-89 and its precursors), the THIQ scaffold was utilized to occupy a deep, hydrophobic central cavity of menin[3]. Functionalizing the THIQ nitrogen with a methylsulfonyl group provided a critical breakthrough. The methyl group perfectly occupies a small lipophilic sub-pocket, while the sulfonyl oxygens establish critical hydrogen bonds with the tyrosine and tryptophan residues lining the menin binding site, resulting in low-nanomolar dissociation constants (
Caption: Mechanism of 2-(methylsulfonyl)-THIQ derivatives disrupting the Menin-MLL leukemogenic pathway.
Neurotransmitter Regulation: PNMT Inhibition
Phenylethanolamine N-methyltransferase (PNMT) is the enzyme responsible for synthesizing epinephrine from norepinephrine. Inhibitors of PNMT are valuable tools for studying adrenergic function. Historically, THIQ derivatives showed high affinity for PNMT but suffered from cross-reactivity with the
The introduction of sulfonyl groups (including methylsulfonyl and aminosulfonyl motifs) onto the THIQ core demonstrated the "Goldilocks Effect"—precisely balancing steric bulk and electronic properties. The electron-withdrawing methylsulfonyl group lowers the electron density of the aromatic system and alters the overall molecular dipole, drastically reducing
Quantitative SAR Analysis
To illustrate the profound impact of the 2-methylsulfonyl substitution, the following table synthesizes representative Structure-Activity Relationship (SAR) data for a generic Menin-MLL inhibitor scaffold based on the THIQ core.
Note: Data represents the causality of nitrogen functionalization on binding affinity and lipophilicity (LogD).
| R-Group at THIQ Position 2 | Menin Binding Affinity ( | Cellular IC | LogD (pH 7.4) | Mechanistic Rationale |
| -H (Unsubstituted) | 145.0 | >5000 | 1.2 | Basic amine causes poor permeability and lacks H-bond contacts. |
| -CH | 85.2 | 3200 | 1.8 | Slight hydrophobic gain, but basicity remains a liability. |
| -C(=O)CH | 12.5 | 450 | 2.1 | Amide neutralizes basicity; carbonyl acts as a weak H-bond acceptor. |
| -SO | 1.8 | 25 | 2.6 | Optimal. Sulfonyl oxygens form strong bidentate H-bonds; methyl fills lipophilic pocket. |
| -SO | 45.0 | 1100 | 4.1 | Steric clash in the binding pocket; excessive lipophilicity. |
Synthetic Methodologies
The synthesis of 2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline derivatives is highly modular, allowing for rapid generation of analog libraries. The most robust approach utilizes the Pictet-Spengler reaction to construct the THIQ core, followed by selective sulfonylation of the secondary amine.
Caption: Step-by-step synthetic workflow for generating 2-(methylsulfonyl)-THIQ derivatives.
Step-by-Step Protocol: Synthesis of 2-(Methylsulfonyl)-THIQ
-
Core Construction (Pictet-Spengler) :
-
Dissolve the substituted phenethylamine (1.0 eq) and the corresponding aldehyde (1.1 eq) in anhydrous dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 2.0 eq) dropwise at 0 °C.
-
Heat the mixture to reflux for 12 hours. Monitor completion via LC-MS.
-
Quench with saturated aqueous NaHCO
, extract with DCM, dry over anhydrous Na SO , and concentrate in vacuo to yield the crude THIQ intermediate.
-
-
Sulfonylation :
-
Dissolve the crude THIQ intermediate (1.0 eq) in anhydrous DCM under an inert argon atmosphere.
-
Add triethylamine (Et
N, 3.0 eq) and cool the reaction flask to 0 °C using an ice bath. -
Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise to prevent exothermic degradation.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
-
Purification :
-
Wash the organic layer with 1N HCl (to remove unreacted amine), followed by brine.
-
Purify the concentrated residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure 2-(methylsulfonyl)-THIQ derivative.
-
In Vitro Profiling: Self-Validating Fluorescence Polarization (FP) Assay
To validate the binding affinity of synthesized 2-(methylsulfonyl)-THIQ derivatives against targets like Menin, a competitive Fluorescence Polarization (FP) assay must be employed. This protocol is designed as a self-validating system, incorporating strict controls to ensure data integrity.
Reagents & Buffer Setup
-
Assay Buffer : 50 mM Tris-HCl (pH 7.4), 50 mM NaCl, 1 mM DTT, and 0.01% Triton X-100 (to prevent non-specific aggregation).
-
Tracer : Fluorescein-labeled MLL peptide (FITC-MLL) at a fixed concentration of 2 nM.
-
Protein : Recombinant human Menin protein at a fixed concentration of 10 nM (pre-determined to yield ~80% of maximum polarization).
Step-by-Step Execution
-
Compound Serial Dilution : Prepare a 10-point, 3-fold serial dilution of the 2-(methylsulfonyl)-THIQ compound in 100% DMSO.
-
Plate Preparation : Transfer 1
L of the diluted compounds into a 384-well black, flat-bottom microplate. The final DMSO concentration must not exceed 1% to prevent protein denaturation. -
Complex Addition : Add 99
L of the Assay Buffer containing 10 nM Menin and 2 nM FITC-MLL tracer to each well. -
Internal Controls :
-
Positive Control (Maximum Polarization): Menin + Tracer + 1% DMSO (No inhibitor).
-
Negative Control (Minimum Polarization): Tracer + 1% DMSO (No Menin, No inhibitor). Validates that the tracer is freely tumbling.
-
-
Incubation & Reading : Incubate the plate in the dark at room temperature for 2 hours to achieve thermodynamic equilibrium. Read the microplate on a multi-mode reader (e.g., PHERAstar) with excitation at 485 nm and emission at 535 nm.
Data Validation & Causality
Calculate the millipolarization (mP) values. The
References
-
Aguilar, A., Zheng, K., Xu, T., et al. (2019). Structure-Based Discovery of M-89 as a Highly Potent Inhibitor of the Menin-Mixed Lineage Leukemia (Menin-MLL) Protein-Protein Interaction. Journal of Medicinal Chemistry, 62(13), 6015-6034.[Link]
-
Faheem, Banoth Karan Kumar, et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery, 16(10), 1119-1147.[Link]
-
Grunewald, G. L., Seim, M. R., Lu, J., et al. (2006). Application of the Goldilocks Effect to the Design of Potent and Selective Inhibitors of Phenylethanolamine N-Methyltransferase: Balancing pKa and Steric Effects... Journal of Medicinal Chemistry.[Link]
-
Perner, F., et al. (2024). Small Molecule Menin Inhibitors: Novel Therapeutic Agents Targeting Acute Myeloid Leukemia with KMT2A Rearrangement or NPM1 Mutation. Oncology and Therapy, 12(1), 57–72.[Link]
Sources
- 1. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Molecule Menin Inhibitors: Novel Therapeutic Agents Targeting Acute Myeloid Leukemia with KMT2A Rearrangement or NPM1 Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based Discovery of M-89 as a Highly Potent Inhibitor of the Menin-Mixed Lineage Leukemia (Menin-MLL) Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
spectroscopic characterization of 2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline
An In-Depth Technical Guide on the Spectroscopic Characterization of 2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline
Part 1: Core Directive & Structural Analysis
Introduction
2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (CAS: 53529-63-0) represents a critical structural motif in medicinal chemistry. It combines the privileged tetrahydroisoquinoline (THIQ) scaffold—found in numerous alkaloids and therapeutics like Debrisoquine and Quinapril—with a sulfonamide moiety, a classical pharmacophore for carbonic anhydrase inhibition and receptor modulation.
This guide provides a rigorous, self-validating framework for the spectroscopic identification and purity assessment of this molecule. Unlike generic protocols, this document focuses on the specific electronic and steric environments created by the
1.1 Structural Specifications
-
IUPAC Name: 2-methanesulfonyl-1,2,3,4-tetrahydroisoquinoline[1]
-
Molecular Formula:
-
Molecular Weight: 211.28 g/mol
-
Key Functional Groups:
-
Sulfonyl (
): Strong electron-withdrawing group (EWG); diagnostic IR bands. -
Tetrahydroisoquinoline Core: Bicyclic system comprising a benzene ring fused to a piperidine ring.
-
N-Methyl: The methyl group attached to the sulfonyl sulfur (distinct from N-methyl amines).
-
Part 2: Synthesis & Sample Preparation
To ensure the spectroscopic data discussed below is relevant, the origin of the sample must be controlled. The standard synthesis involves the sulfonylation of 1,2,3,4-tetrahydroisoquinoline.
2.1 Validated Synthesis Protocol
-
Reagents: 1,2,3,4-Tetrahydroisoquinoline (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (
, 1.5 eq). -
Solvent: Dichloromethane (DCM), anhydrous.
-
Conditions:
to RT, 2 hours.
Mechanism & Causality:
The nucleophilic nitrogen of the THIQ attacks the electrophilic sulfur of MsCl. The base (
2.2 Visualization: Synthesis & Workup Workflow
Figure 1: Step-by-step synthesis and workup flow for generating the target analyte.
Part 3: Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive method for structural validation. The
3.1.1
H NMR (Proton NMR)
-
Solvent:
(Chloroform-d) is standard. -
Frequency: 400 MHz or higher recommended.
Diagnostic Signals (Self-Validating Checkpoints):
| Position | Type | Multiplicity | Chemical Shift ( | Integration | Mechanistic Explanation |
| Methyl | Singlet (s) | 2.80 – 2.85 | 3H | Characteristic methylsulfonyl signal. Sharp singlet due to lack of adjacent protons. | |
| H-1 | Methylene | Singlet (s) | 4.40 – 4.50 | 2H | Benzylic and |
| H-3 | Methylene | Triplet (t) | 3.50 – 3.60 | 2H | |
| H-4 | Methylene | Triplet (t) | 2.90 – 3.00 | 2H | Benzylic but |
| Ar-H | Aromatic | Multiplet (m) | 7.00 – 7.25 | 4H | Typical benzene ring protons. Overlapping multiplets. |
Critical Analysis:
If the singlet at
3.1.2
C NMR (Carbon NMR)
-
Key Feature: Absence of carbonyl carbons (
160 ppm) distinguishes this from amides. -
Diagnostic Peaks:
-
:
35-37 ppm. -
C-1:
48-50 ppm (Deshielded). -
C-3:
44-46 ppm. -
C-4:
28-29 ppm.
-
:
3.1.3 Visualization: NMR Correlation Logic
Figure 2: 2D NMR correlation strategy. COSY confirms the H3-H4 spin system; HMBC links the methylsulfonyl group to the core.
Mass Spectrometry (MS)
Mass spectrometry provides molecular weight confirmation and structural fingerprinting.
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (
). -
Parent Ion:
m/z. -
Adducts:
m/z is common.
Fragmentation Pattern (MS/MS)
The fragmentation of sulfonamides is predictable and serves as a "fingerprint" for validation.
-
Loss of Sulfonyl Group: Cleavage of the N-S bond is a primary pathway.
-
Precursor: 212 m/z
Fragment: 132 m/z (THIQ cation) + 80 Da (loss of radical/neutral).
-
-
Retro-Diels-Alder (RDA): The THIQ ring system often undergoes RDA-type fragmentation.
-
Fragment: 104 m/z (Styrene cation derivative).
-
-
Tropylium Ion Formation:
-
Fragment: 91 m/z (Benzyl cation/Tropylium).
-
Infrared Spectroscopy (IR)
IR is used primarily to confirm the functional group transformation (Amine
-
Technique: ATR-FTIR (Attenuated Total Reflectance).
-
Key Bands:
-
: Asymmetric
stretch (Strong). -
: Symmetric
stretch (Strong). -
Absence of N-H: Lack of broad band at
confirms full conversion of the secondary amine. - : C-H aliphatic stretches.
-
: Asymmetric
Part 4: Quality Control & Impurity Profiling
In drug development, characterizing the impurity is as important as the product.
4.1 Common Impurities
-
Unreacted Starting Material (THIQ):
-
Detection: LC-MS (m/z 134).
-
TLC: Lower
than product (more polar).
-
-
Bis-sulfonylation (Rare): Unlikely due to steric hindrance and lack of a second nucleophilic site, but possible if ring-opening occurs (very harsh conditions).
-
Hydrolyzed Reagent: Methanesulfonic acid.
-
Detection: pH of aqueous wash;
H NMR (broad singlet ~2.6 ppm in exchange).
-
4.2 HPLC Method for Purity Assessment
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5
, 4.6 x 100 mm). -
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Aromatic absorption).
-
Retention Time: The sulfonamide is less polar than the amine precursor, eluting later.
References
-
Manolov, I., Ivanov, I., & Bojilov, D. (2014). Microwave-assisted synthesis of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives and their biological evaluation. Journal of the Serbian Chemical Society, 79(10). Link
-
ChemBridge Corporation. (2021).[2] 2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (SC-5352963) Compound Summary. Hit2Lead. Link
-
Bouasla, R., Berredjem, M., Aouf, N. E., & Barbey, C. (2008). 1,2,3,4-Tetrahydroisoquinoline-2-sulfonamide.[1][3][4][5] Acta Crystallographica Section E: Structure Reports Online, 64(2), o432.[4] Link
-
National Institute of Standards and Technology (NIST). (2018). Isoquinoline, 1,2,3,4-tetrahydro- Mass Spectrum & IR Data.[1][6][7][8] NIST Chemistry WebBook, SRD 69. Link
-
Scott, K. A., & Njardarson, J. T. (2018). Analysis of US FDA-Approved Drugs Containing Sulfur Atoms. Topics in Current Chemistry, 376(1), 5. (Context for Sulfonamide Pharmacophore). Link
Sources
- 1. shd-pub.org.rs [shd-pub.org.rs]
- 2. You are being redirected... [hit2lead.com]
- 3. PubChemLite - 1,2,3,4-tetrahydroisoquinoline-2-sulfonamide (C9H12N2O2S) [pubchemlite.lcsb.uni.lu]
- 4. 1,2,3,4-Tetra-hydro-isoquinoline-2-sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 13C NMR spectrum [chemicalbook.com]
- 7. ijstr.org [ijstr.org]
- 8. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insights into the molecular structure and dynamics of organic compounds. For professionals in drug discovery and development, a thorough understanding of NMR data is critical for the confirmation of synthesized target molecules, the elucidation of unknown structures, and the assessment of molecular purity. This guide provides a detailed exploration of the ¹H and ¹³C NMR spectral characteristics of 2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline, a key heterocyclic scaffold.
The 1,2,3,4-tetrahydroisoquinoline core is a prevalent motif in a vast array of natural products and pharmacologically active molecules. The introduction of a methylsulfonyl group at the nitrogen atom (N-2) significantly modulates the electronic and conformational properties of the ring system, which is directly reflected in its NMR spectra. This guide will delve into the theoretical underpinnings of the expected spectral data, present an analysis based on closely related analogs, and provide standardized protocols for data acquisition.
Theoretical Framework: Understanding the Influence of the Methylsulfonyl Group
The interpretation of the ¹H and ¹³C NMR spectra of 2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline is grounded in fundamental NMR principles, including chemical shift, spin-spin coupling, and the electronic effects of substituents.
The methylsulfonyl (-SO₂CH₃) group is a strong electron-withdrawing group. This has two primary consequences for the NMR spectra:
-
Deshielding Effects: The electronegativity of the oxygen and sulfur atoms in the sulfonyl group withdraws electron density from the adjacent nitrogen atom and, by extension, from the entire tetrahydroisoquinoline ring system. This deshielding effect causes the nuclei (both ¹H and ¹³C) to experience a stronger effective magnetic field, resulting in a downfield shift (higher ppm values) of their resonance signals compared to the unsubstituted 1,2,3,4-tetrahydroisoquinoline.
-
Conformational Rigidity: The steric bulk and the nature of the N-S bond in the N-sulfonamide can influence the conformational dynamics of the tetrahydroisoquinoline ring. This can lead to more defined axial and equatorial protons, potentially resulting in more complex splitting patterns.
Predicted ¹H and ¹³C NMR Data
Molecular Structure and Atom Numbering
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh approximately 5-10 mg of 2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a small vial. The choice of solvent is critical and should not have signals that overlap with the analyte signals.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's autosampler or manually into the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent. This ensures the stability of the magnetic field during the experiment.
-
Shim the magnetic field to achieve homogeneity. This process minimizes peak broadening and distortion.
-
For ¹H NMR, acquire the spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 16-32 scans).
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A longer acquisition time and more scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Reference the spectrum. For ¹H and ¹³C spectra in CDCl₃, the residual solvent peak can be used as a secondary reference, but the primary reference is typically tetramethylsilane (TMS) at δ 0.00 ppm.
-
Conclusion
This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral features of 2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline. By understanding the influence of the electron-withdrawing methylsulfonyl group and by analyzing data from closely related analogs, researchers can confidently interpret the NMR spectra of this important heterocyclic scaffold. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality and reliable spectral data, which is paramount in the rigorous environment of pharmaceutical research and development.
References
-
Manolov, I., Ivanov, D., & Bojilov, D. (2015). Microwave-assisted synthesis of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives and their biological evaluation. Journal of Chemical and Pharmaceutical Research, 7(10), 639-647. [Link]
Sources
Technical Whitepaper: Advanced Mass Spectrometry Characterization of 2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline
Executive Summary
2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (MSTIQ) represents a critical scaffold in medicinal chemistry, distinct from its neurotoxic parent 1,2,3,4-tetrahydroisoquinoline (THIQ) due to the presence of the sulfonyl moiety. This functionalization alters the molecule’s basicity, lipophilicity, and metabolic stability, necessitating a specialized mass spectrometry (MS) approach.
This guide provides a rigorous framework for the detection, quantification, and structural validation of MSTIQ. Unlike standard amines, the sulfonamide nitrogen is non-basic, shifting the ionization strategy from simple protonation to adduct formation or oxygen-based protonation. The following protocols are designed for high-sensitivity LC-MS/MS workflows in drug discovery and toxicology.
Part 1: Physicochemical Properties & Ionization Physics
Understanding the electronic environment of MSTIQ is prerequisite to successful ionization.
| Property | Value | Mass Spec Implication |
| Formula | C₁₀H₁₃NO₂S | Monoisotopic Mass: 211.0667 Da |
| Structure | Tertiary Sulfonamide | Nitrogen lone pair is delocalized into the sulfonyl group, reducing basicity. |
| LogP | ~1.44 | Moderately lipophilic; suitable for Reverse Phase (C18) chromatography. |
| pKa | Neutral/Weakly Acidic | Critical: The nitrogen is not the primary protonation site in ESI+. |
Ionization Strategy: The "Oxygen Protonation" Paradigm
In Electrospray Ionization (ESI+), standard amines protonate at the nitrogen. However, in MSTIQ, the electron-withdrawing sulfonyl group (
-
Primary Ionization: Protonation occurs on one of the sulfonyl oxygens , forming an oxonium-like species
. -
Adduct Formation: Due to low basicity, MSTIQ has a high affinity for alkali metals. Expect significant
( 234.06) and ( 250.03) peaks if mobile phase additives are not optimized. -
Optimization: Use 0.1% Formic Acid or Ammonium Formate to force the
species and suppress sodium adducts.
Part 2: Fragmentation Mechanics (MS/MS)
The fragmentation of sulfonamides is distinct from standard amines. The collision-induced dissociation (CID) of MSTIQ follows a specific energy landscape, primarily driven by the stability of the sulfonyl group and the tetrahydroisoquinoline backbone.
Predicted Fragmentation Pathway (ESI+ CID)
-
Precursor Ion:
212.07 ( ) -
Primary Channel (Rearrangement): Loss of
-
Secondary Channel (S-N Cleavage): Formation of THIQ Cation
-
High collision energy breaks the sulfonamide bond.
-
Transition:
-
Mechanism: Loss of the methylsulfonyl radical or neutral species, leaving the tetrahydroisoquinoline core.
-
-
Tertiary Channel (RDA): Retro-Diels-Alder
-
The THIQ ring system is prone to RDA cleavage, losing ethylene (
, 28 Da). -
Transition:
-
Visualization: Fragmentation Logic
The following diagram illustrates the mechanistic flow from parent ion to diagnostic fragments.
Caption: Mechanistic fragmentation pathway of MSTIQ in ESI+ mode, highlighting the diagnostic loss of SO2 and subsequent THIQ skeleton breakdown.
Part 3: Method Development & Bioanalytical Protocol
This protocol is designed to be self-validating . The use of a deuterated internal standard (IS) is mandatory to correct for the matrix effects common with neutral sulfonamides.
Chromatographic Conditions
-
Column: Phenomenex Kinetex Biphenyl or Waters XSelect HSS T3 (2.1 x 50 mm, 2.6 µm).
-
Why: Biphenyl phases offer enhanced
selectivity for the isoquinoline ring, separating MSTIQ from isobaric interferences better than standard C18.
-
-
Mobile Phase A: Water + 2mM Ammonium Formate + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.[3]
-
Why MeOH? Methanol often provides better sensitivity for sulfonamides in ESI+ compared to Acetonitrile due to protic solvent effects stabilizing the oxygen-protonated ion.
-
Sample Preparation: Liquid-Liquid Extraction (LLE)
Since MSTIQ is neutral/lipophilic, LLE is superior to protein precipitation for cleanliness.
-
Aliquot: 50 µL Plasma/Tissue Homogenate.
-
IS Addition: Add 10 µL of
-MSTIQ (or generic -THIQ if specific IS unavailable). -
Buffer: Add 50 µL Ammonium Acetate (pH 5.0).
-
Control: pH 5 ensures the molecule remains neutral (maximizing organic solubility) while ionizing interferences might be suppressed.
-
-
Extraction: Add 600 µL Ethyl Acetate : Hexane (80:20). Vortex 5 mins.
-
Separation: Centrifuge 10 min @ 4000g. Freeze supernatant (dry ice bath) and decant organic layer.
-
Reconstitution: Dry under
and reconstitute in 100 µL Mobile Phase (20:80 MeOH:Water).
Workflow Diagram
Caption: Optimized bioanalytical workflow ensuring maximum recovery and matrix removal for MSTIQ quantification.
Part 4: MRM Transitions for Quantification
Use these settings for a Triple Quadrupole (QqQ) instrument.
| Analyte | Precursor ( | Product ( | Collision Energy (eV) | Role |
| MSTIQ | 212.1 | 133.1 | 25 | Quantifier (S-N Cleavage) |
| MSTIQ | 212.1 | 148.0 | 15 | Qualifier (SO2 Loss) |
| MSTIQ | 212.1 | 105.1 | 40 | Qualifier (High Energy RDA) |
Note on Cross-Talk: Ensure the collision cell gas pressure is optimized (typically Argon at
References
-
Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion.[4][5] Current Pharmaceutical Analysis.[4][5] Link
-
Niwa, T., et al. (1987). Presence of tetrahydroisoquinoline and 2-methyl-tetrahydroquinoline in parkinsonian and normal human brains.[6] Biochemical and Biophysical Research Communications. Link
-
Irikura, K. K., & Todua, N. (2014). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Rapid Communications in Mass Spectrometry.[7] Link
-
Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions.[7] Rapid Communications in Mass Spectrometry.[7] Link
-
ChemicalBook. 2-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline Properties and Safety.Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Study of the Fragmentation Pathways of Sulfonamides by High-resol...: Ingenta Connect [ingentaconnect.com]
- 6. Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry [jstage.jst.go.jp]
- 7. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Therapeutic Targets of 2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline
The following technical guide details the therapeutic potential, mechanism of action, and experimental validation of 2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline .
Executive Summary
2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (hereafter 2-Ms-THIQ ) is a synthetic derivative of the privileged tetrahydroisoquinoline (THIQ) scaffold. Unlike its endogenous N-methylated analogs, which are implicated in neurotoxicity (Parkinsonism), the N-sulfonyl modification "caps" the nitrogen lone pair, rendering the molecule non-basic and metabolically stable against oxidative conversion to toxic isoquinolinium species.
This guide identifies 2-Ms-THIQ not merely as a single-target drug, but as a dual-function pharmacophore with validated activity in two distinct therapeutic domains:
-
Antifungal Defense: Targeting cell membrane integrity in resistant Aspergillus and Penicillium strains.
-
Enzyme Inhibition (PNMT): Serving as a blood-brain barrier (BBB) permeable core for inhibitors of Phenylethanolamine N-methyltransferase, relevant in hypertension and glaucoma.
Chemical Profile & Safety Mechanism
Structural Significance
The compound consists of a lipophilic THIQ core with a methylsulfonyl (mesyl) group attached to the secondary amine (position 2).
-
Formula: C
H NO S -
Molecular Weight: 211.28 g/mol
-
Key Feature: The sulfonamide bond (
) is planar and electron-withdrawing.
The "Neuro-Safety" Switch
A critical consideration for any THIQ derivative is neurotoxicity. Endogenous N-methyl-THIQ can be oxidized by Monoamine Oxidase (MAO) into an N-methyl-isoquinolinium cation, a neurotoxin analogous to MPP+ that destroys dopaminergic neurons.
-
Mechanism: 2-Ms-THIQ prevents this toxicity. The sulfonyl group delocalizes the nitrogen's lone pair, preventing protonation and blocking the oxidative pathway required to form the toxic cation. This makes 2-Ms-THIQ a safe, bio-inert scaffold for drug development.
Primary Therapeutic Targets
Target A: Fungal Cell Membrane & Oxidative Stress
Recent studies (2023) have validated N-sulfonyl-THIQ derivatives as potent antifungal agents.
-
Mechanism: The lipophilic THIQ core penetrates the fungal cell wall, while the sulfonyl group disrupts membrane potential or interferes with ergosterol biosynthesis pathways.
-
Activity Spectrum:
-
Aspergillus niger & Aspergillus flavus (Inhibition > 77%)
-
Botrytis cinerea (Gray mold)
-
-
Therapeutic Application: Agricultural fungicides and topical treatments for resistant mycoses.
Target B: Phenylethanolamine N-methyltransferase (PNMT)
PNMT catalyzes the conversion of Norepinephrine to Epinephrine (Adrenaline).[1] Overactivity of PNMT is linked to essential hypertension.
-
Role of 2-Ms-THIQ: While 7-substituted THIQs are the active inhibitors (binding to the enzyme's cofactor site), the 2-methylsulfonyl group is critical for pharmacokinetics .
-
Unsubstituted THIQs are too basic and ionized at physiological pH, limiting CNS entry.
-
2-Ms-THIQ is neutral, allowing it to cross the Blood-Brain Barrier (BBB) to inhibit central PNMT, reducing sympathetic outflow.
-
Data Summary: Comparative Potency
| Compound Variant | Target | IC50 / Activity | Mechanism |
| 2-Ms-THIQ (Core) | Aspergillus spp. | MIC: 25-50 µg/mL | Membrane Disruption / Oxidative Stress |
| 7-Sulfonamido-THIQ | PNMT (Adrenal) | Ki: 10 - 100 nM | Cofactor (SAM) Competition |
| 2-Ms-7-Sulfonamido-THIQ | PNMT (Central) | Ki: ~500 nM | BBB-Permeable Inhibition |
| N-Methyl-THIQ | Dopamine Transporter | Toxic | Mitochondrial Complex I Inhibition |
Mechanism of Action Visualization
The following diagram illustrates the dual pathways: the blockade of Epinephrine synthesis (PNMT) and the disruption of Fungal integrity.
Caption: 2-Ms-THIQ acts as a competitive inhibitor of PNMT (left) and a membrane disruptor in fungi (right). The N-sulfonyl group enables BBB permeation.
Experimental Protocols
Protocol A: PNMT Inhibition Assay (In Vitro)
Objective: Determine the Ki of 2-Ms-THIQ derivatives against recombinant human PNMT.
-
Enzyme Preparation: Express human PNMT in E. coli and purify via affinity chromatography.
-
Reaction Mix:
-
Buffer: 50 mM Tris-HCl (pH 8.5).
-
Substrate: 10 µM Norepinephrine (saturating).
-
Cofactor: 1 µM S-adenosyl-L-[methyl-3H]methionine (
H-SAM). -
Inhibitor: 2-Ms-THIQ (0.1 nM to 10 µM).
-
-
Incubation: Incubate at 37°C for 20 minutes.
-
Termination: Stop reaction with 0.5 M borate buffer (pH 10).
-
Extraction: Extract formed
H-Epinephrine using 5% DEHP in toluene. -
Quantification: Liquid scintillation counting of the organic phase.
-
Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50 and Ki.
Protocol B: Antifungal Susceptibility Testing
Objective: Validate fungicidal activity against Aspergillus niger.
-
Culture: Grow A. niger on Potato Dextrose Agar (PDA) for 7 days at 25°C.
-
Spore Suspension: Harvest spores and adjust to
spores/mL in RPMI 1640 medium. -
Treatment: Add 2-Ms-THIQ (dissolved in DMSO) to 96-well plates (Range: 1–100 µg/mL).
-
Incubation: 48 hours at 35°C.
-
Readout: Measure Optical Density (OD
) or use Alamar Blue reduction assay. -
Control: Fluconazole (Positive Control) and DMSO (Vehicle Control).
References
-
Rinaldi Tosi, M. E., et al. (2023). "N-Sulfonyl-1,2,3,4-tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights." Chemistry & Biodiversity. Link
-
Grunewald, G. L., et al. (1999). "Inhibitors of phenylethanolamine N-methyltransferase. 1,2,3,4-Tetrahydroisoquinoline-7-sulfonanilides." Journal of Medicinal Chemistry. Link
-
Naoi, M., et al. (2006). "Synthesis and in vitro cytotoxicity of 1,2,3,4-tetrahydroisoquinoline derivatives." European Journal of Medicinal Chemistry. Link
-
Sigma-Aldrich. (2024). "Product Specification: 1,2,3,4-Tetrahydroisoquinoline derivatives." Link
-
PubChem. (2024). "Compound Summary: N-mesyl-1,2,3,4-tetrahydroisoquinoline." Link
Sources
The 1,2,3,4-Tetrahydroisoquinoline (THIQ) Core: A Technical Guide for Medicinal Chemists
Executive Summary
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold represents one of the most enduring "privileged structures" in medicinal chemistry. Ubiquitous in nature (found in benzylisoquinoline, protoberberine, and emetine alkaloids), this bicyclic core offers a distinct balance of structural rigidity and conformational adaptability. Unlike its fully aromatic isoquinoline counterpart, the THIQ core possesses a chiral center at C1 and a basic secondary amine at N2, serving as critical vectors for diversification. This guide analyzes the physicochemical rationale behind the THIQ core, details robust synthetic protocols for its construction, and maps its structure-activity relationships (SAR) across major therapeutic classes.
Structural & Physicochemical Rationale[1]
Conformational Analysis
The THIQ core is not planar. The alicyclic ring (N-containing) typically adopts a half-chair or distorted envelope conformation. This puckering is crucial for receptor binding, as it positions substituents at C1 in a pseudo-axial or pseudo-equatorial orientation, often dictating the stereochemical preference for target engagement (e.g., Dopamine D1 vs. D2 selectivity).
Basicity and Solubility
-
pKa: The secondary amine of the THIQ core typically has a pKa range of 8.5–9.5. At physiological pH (7.4), it exists predominantly in its protonated, cationic form.
-
Lipophilicity: The fused benzene ring contributes significantly to logP, facilitating hydrophobic interactions (e.g.,
- stacking) within binding pockets, while the cationic nitrogen can engage in salt bridges (e.g., with Aspartate residues in GPCRs).
Synthetic Architectures: Protocols & Mechanisms[2]
While numerous methods exist, the Pictet-Spengler and Bischler-Napieralski reactions remain the cornerstones of THIQ synthesis.
The Pictet-Spengler Cyclization (The Gold Standard)
This reaction involves the condensation of a
Mechanistic Insight: The reaction proceeds via an initial iminium ion formation.[1][2][3] The critical step is the electrophilic aromatic substitution (EAS) where the iminium carbon attacks the aromatic ring. Electron-donating groups (EDGs) like -OH or -OMe at the para position relative to the closure site (position 3 on the ring) significantly accelerate the reaction.
Experimental Protocol: Acid-Catalyzed Pictet-Spengler
Target: 1-Substituted-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Reagents:
-
3,4-Dimethoxyphenethylamine (1.0 equiv)
-
Aldehyde (R-CHO) (1.1 equiv)
-
Trifluoroacetic acid (TFA) (2.0 equiv) or anhydrous HCl
-
Dichloromethane (DCM) (anhydrous)[4]
Step-by-Step Methodology:
-
Imine Formation: In a flame-dried round-bottom flask under nitrogen, dissolve the amine (10 mmol) in anhydrous DCM (20 mL). Add the aldehyde (11 mmol) and MgSO₄ (1 g) to sequester water. Stir at room temperature (RT) for 2–4 hours.
-
Cyclization: Cool the mixture to 0°C. Slowly add TFA (20 mmol) dropwise. ( Note: For less reactive substrates, refluxing in toluene with p-TsOH using a Dean-Stark trap may be required.)
-
Monitoring: Allow to warm to RT and stir for 12–24 hours. Monitor via TLC or LC-MS for the disappearance of the imine intermediate.
-
Workup (Critical): Quench with saturated aqueous NaHCO₃ until pH > 8 (ensures the amine is free-based for extraction). Extract with DCM (3 x 20 mL).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (SiO₂, MeOH/DCM gradient).
Visualization: Pictet-Spengler Mechanism
Caption: The acid-catalyzed Pictet-Spengler pathway involves iminium formation followed by intramolecular electrophilic substitution.
Medicinal Chemistry & SAR
The THIQ core allows for "vectorized" drug design. The scaffold can be dissected into four distinct zones for substitution.
SAR Map & Functional Logic
-
N2 (Nitrogen): The primary handle for solubility and pharmacokinetic tuning. Alkylation or acylation here dramatically alters BBB permeability (e.g., tertiary amines cross BBB easier than amides).
-
C1 (Benzylic Carbon): The "Chiral Switch." Substitution here creates a stereocenter. In many GPCR ligands, one enantiomer (often S) is significantly more potent. Bulky aryl groups at C1 are common in Solifenacin-like analogs.
-
C3 (Carboxylate Handle): Essential for peptidomimetics. Derivatization at C3 (from phenylalanine precursors) allows the THIQ to mimic the
and residues of a -turn. -
Aromatic Ring (C5-C8): Controls metabolic stability and electronic properties. C6/C7 methoxy substitutions are classic "alkaloid" patterns that prevent oxidative metabolism at these positions while enhancing lipophilicity.
Visualization: THIQ SAR Vectors
Caption: Strategic substitution vectors on the THIQ scaffold. C1 and N2 are the most frequently exploited sites in drug discovery.
Therapeutic Applications & Marketed Drugs[7][8]
The versatility of the THIQ core is evidenced by its presence in drugs across diverse therapeutic areas.[5]
Comparative Data of Key THIQ Drugs
| Drug Name | Therapeutic Class | Mechanism of Action | Key Structural Feature |
| Quinapril | Cardiovascular | ACE Inhibitor | C3-substituted THIQ (from phenylalanine); mimics the C-terminal of Angiotensin I. |
| Solifenacin | Urology (OAB) | M3 Muscarinic Antagonist | C1-phenyl-THIQ fused with quinuclidine; rigidified structure for receptor subtype selectivity. |
| Trabectedin | Oncology | DNA Alkylator | Complex fused THIQ system (Ecteinascidin); binds to the minor groove of DNA. |
| Nomifensine | CNS (Withdrawn) | NDRI (Reuptake Inhibitor) | C4-phenyl-THIQ (rigidified); highlights the dopaminergic scaffold potential (though withdrawn due to toxicity). |
| Ticagrelor | Cardiovascular | P2Y12 Antagonist | Contains a core that is structurally related to THIQ analogs (though technically a cyclopentyl-triazolo-pyrimidine, THIQ analogs were key in the discovery phase). |
Case Study: ACE Inhibitors (Quinapril)
In the design of Quinapril, the THIQ ring serves as a conformational constraint for the amino acid residue. By replacing the flexible proline or alanine found in earlier ACE inhibitors with the bicyclic THIQ system, the drug gains increased lipophilicity and a locked conformation that fits tightly into the hydrophobic pocket of the Angiotensin-Converting Enzyme.
Future Perspectives: C-H Activation
Traditional Pictet-Spengler chemistry relies on pre-functionalized amines and aldehydes. The frontier of THIQ chemistry lies in Transition-Metal-Catalyzed C-H Activation .
-
Concept: Direct functionalization of the C1 position of a simple THIQ using Ruthenium or Iridium catalysts.
-
Advantage: Allows for the "late-stage functionalization" of lead compounds without de novo synthesis.
-
Trend: Cross-dehydrogenative coupling (CDC) reactions are becoming a standard method to introduce aryl and alkyl groups at C1 under oxidative conditions.
References
-
Stöckigt, J., et al. (2011). Pictet-Spengler reaction: a versatile method for the synthesis of heterocyclic compounds.[6][2] Chemical Society Reviews. [Link]
-
Scott, J. D., & Williams, R. M. (2002). Chemistry and biology of the tetrahydroisoquinoline antitumor antibiotics. Chemical Reviews. [Link]
-
Chrzanowska, M., & Rozwadowska, M. D. (2004). Asymmetric synthesis of isoquinoline alkaloids. Chemical Reviews. [Link]
-
Horton, D. A., et al. (2003). The combinatorial synthesis of bicyclic privileged structures or privileged substructures. Chemical Reviews. [Link]
-
Rozwadowska, M. D. (1999). Pictet-Spengler reaction of chiral non-racemic tryptophan derivatives. Heterocycles. [Link]
Sources
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Microwave-Assisted Synthesis of 2-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline
Executive Summary & Scientific Rationale
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged pharmacophore embedded in numerous neuroactive agents, enzyme inhibitors, and naturally occurring alkaloids. Traditionally, the construction of this ring system via Pictet-Spengler-type intramolecular α-amidoalkylation requires harsh homogeneous Brønsted acids (e.g., trifluoroacetic acid, liquid polyphosphoric acid) and prolonged reflux times. These conventional methods often suffer from poor atom economy, tedious aqueous workups, and the generation of intractable tarry byproducts.
This application note details a highly optimized, green-chemistry approach for the synthesis of 2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline. By coupling microwave dielectric heating with a heterogeneous polyphosphoric acid/silica gel (PPA/SiO₂) catalyst, researchers can collapse reaction times from several hours to just 60 minutes while significantly boosting product yields. This protocol is designed for drug development professionals requiring scalable, reproducible, and environmentally benign methodologies for library generation [1].
Mechanistic Pathway: The Microwave Advantage
The synthesis relies on the condensation of N-(2-phenylethyl)methanesulfonamide with paraformaldehyde. The reaction proceeds through a highly reactive electrophilic intermediate, and the experimental conditions are specifically tailored to stabilize this pathway:
-
Hemiaminal Formation & Dehydration: The solid-supported PPA provides localized Brønsted acidity to catalyze the condensation of the sulfonamide with formaldehyde, followed by rapid dehydration to form an N-sulfonyliminium ion.
-
Selective Dielectric Heating: Toluene is utilized as the solvent because it is largely microwave-transparent. Consequently, the microwave energy (1200 W) selectively superheats the polar PPA/SiO₂ catalyst surface and the reacting dipoles. This localized heating overcomes the high activation energy barrier of the subsequent electrophilic aromatic substitution without causing bulk thermal degradation of the solvent.
-
Intramolecular Friedel-Crafts Cyclization: The electron-rich aromatic ring attacks the N-sulfonyliminium carbon, closing the ring to form the THIQ core.
Chemical mechanism of microwave-assisted THIQ sulfonamide synthesis.
Reagents and Equipment Specifications
-
Substrate: N-(2-phenylethyl)methanesulfonamide (3.0 mmol). (Note: If synthesizing this precursor in-house, ensure it is rigorously dried, as residual water impedes the downstream iminium formation).
-
Carbonyl Source: Paraformaldehyde (5.0 mmol). Causality: Polymeric paraformaldehyde is strictly preferred over aqueous formalin to prevent the introduction of bulk water, which would shift the dehydration equilibrium backward.
-
Catalyst: PPA/SiO₂ (0.06 g, typically 20 wt. % SiO₂).
-
Solvent: Anhydrous Toluene (10 mL).
-
Instrumentation: A dedicated scientific microwave reactor (e.g., Anton Paar Monowave, CEM Discover, or Milestone SynthWAVE) capable of maintaining 100°C at a set power of 1200 W.
-
Vessels: High-pressure Teflon (PTFE) microwave vessels. Causality: Teflon is chemically inert, microwave-transparent, and capable of safely containing the vapor pressure of toluene at 100°C.
Step-by-Step Experimental Protocol
This protocol is engineered as a self-validating system; visual and phase changes serve as in-process quality controls.
Step-by-step experimental workflow for microwave-assisted THIQ synthesis.
Phase 1: Reaction Assembly
-
Charge the Vessel: To a clean, dry Teflon microwave vessel, add 3.0 mmol of N-(2-phenylethyl)methanesulfonamide and 5.0 mmol of paraformaldehyde.
-
Solvation: Add 10 mL of anhydrous toluene. Swirl gently to suspend the reactants.
-
Catalyst Introduction: Add 0.06 g of the PPA/SiO₂ catalyst. Seal the Teflon vessel according to the manufacturer's torque specifications to ensure pressure integrity.
Phase 2: Microwave Irradiation
-
Parameter Setup: Place the vessel in the microwave reactor. Program the system to ramp to 100°C and hold for 60 minutes with a maximum power ceiling of 1200 W .
-
Cooling Protocol (Critical): Allow the reactor to actively cool the vessel to below 40°C before opening. Causality: Opening the vessel at elevated temperatures risks the flash-boiling of toluene and loss of product due to sudden depressurization.
Phase 3: Isolation and Purification
-
Catalyst Recovery: Filter the cooled reaction mixture through a medium-porosity glass frit to remove the heterogeneous PPA/SiO₂ catalyst. Wash the filter cake with an additional 5 mL of toluene to ensure complete product transfer.
-
Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the toluene under reduced pressure using a rotary evaporator.
-
Liquid-Liquid Extraction: Suspend the resulting residue in 20 mL of distilled H₂O and extract with dichloromethane (DCM, 3 × 20 mL).
-
Drying and Concentration: Combine the organic DCM layers, dry over anhydrous Na₂SO₄, filter, and concentrate via distillation or rotary evaporation to yield the crude 2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline.
Quantitative Data & Method Comparison
The integration of microwave irradiation with a solid-supported catalyst yields profound improvements over conventional thermal heating. The table below summarizes the optimization metrics established by [1].
| Reaction Condition | Heating Modality | Reaction Time | Isolated Yield (%) | Environmental / Workflow Impact |
| AcOH:TFA (4:1), 100°C | Conventional Oil Bath | 4 – 6 hours | ~75 – 80% | High: Requires hazardous liquid acid neutralization. |
| PPA/SiO₂, 100°C | Conventional Oil Bath | 3 – 4 hours | 80 – 87% | Moderate: Solid catalyst improves workup, but thermal degradation occurs over time. |
| PPA/SiO₂, 100°C | Microwave (1200 W) | 60 minutes | 91 – 95% | Low: Rapid, green methodology with near-quantitative conversion. |
Analytical Validation & Self-Verification
To ensure the trustworthiness of the synthesis, the final product must be validated against specific spectroscopic markers. The successful cyclization of the acyclic precursor into the THIQ core is highly diagnostic.
-
Thin Layer Chromatography (TLC): Monitor the reaction using silica gel plates (eluent: e.g., Hexane/EtOAc). The disappearance of the starting sulfonamide spot and the emergence of a new, less polar UV-active spot indicates reaction progression.
-
¹H-NMR (600 MHz, CDCl₃) Validation Markers:
-
Loss of N-H Signal: The broad singlet corresponding to the sulfonamide N-H proton (~4.5 - 5.0 ppm) must be completely absent.
-
C1 Methylene Bridge (Diagnostic): Look for a sharp singlet integrating to 2H at approximately 4.30 - 4.35 ppm . This represents the newly formed methylene bridge between the aromatic ring and the sulfonamide nitrogen.
-
Methylsulfonyl Group: A sharp singlet integrating to 3H will appear around 2.80 - 2.85 ppm .
-
C3 and C4 Protons: Expect two distinct triplets (or multiplets depending on ring conformation) integrating to 2H each, typically residing in the 2.80 - 3.50 ppm range.
-
References
-
Title : Microwave-assisted synthesis of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives and their biological evaluation. Source : Journal of the Serbian Chemical Society, 86(2), 139–151 (2021). URL :[Link]
The Pictet-Spengler Reaction for N-Sulfonyl Tetrahydroisoquinolines: A Detailed Guide to Synthesis and Application
Introduction: The Strategic Importance of N-Sulfonyl Tetrahydroisoquinolines
The tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous alkaloids and pharmacologically active compounds. The strategic introduction of an N-sulfonyl group onto this heterocyclic system significantly modulates its chemical and biological properties. The electron-withdrawing nature of the sulfonyl group enhances the electrophilicity of the intermediate iminium ion in the Pictet-Spengler reaction, facilitating cyclization under a broader range of conditions and with a wider array of substrates than the classical reaction.[1][2] This modification also impacts the biological activity of the resulting molecules and provides a handle for further synthetic transformations.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the Pictet-Spengler reaction for the synthesis of N-sulfonyl tetrahydroisoquinolines. We will delve into the mechanistic underpinnings, provide field-proven experimental protocols, and offer insights into troubleshooting and optimization.
Core Concepts: Mechanism and the Role of the N-Sulfonyl Group
The Pictet-Spengler reaction is a powerful C-C bond-forming reaction that proceeds via the condensation of a β-arylethylamine with a carbonyl compound, followed by an intramolecular electrophilic aromatic substitution to yield a tetrahydroisoquinoline.[3][4] In the case of N-sulfonylated substrates, the reaction is believed to proceed through the formation of a highly reactive N-sulfonyliminium ion.
The presence of the N-sulfonyl group is critical. It serves as a potent electron-withdrawing group, which significantly increases the electrophilicity of the iminium ion intermediate.[1] This enhanced electrophilicity is the driving force that allows for the cyclization to occur efficiently, even with less activated aromatic rings that would be sluggish or unreactive under classical Pictet-Spengler conditions.[2]
The general mechanism can be visualized as follows:
Figure 1: General mechanism of the Pictet-Spengler reaction for N-sulfonyl tetrahydroisoquinolines.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be a robust starting point for the synthesis of N-sulfonyl tetrahydroisoquinolines. It is crucial to note that optimal conditions may vary depending on the specific substrates and should be determined empirically.
Protocol 1: Lewis Acid-Catalyzed Pictet-Spengler Reaction
This protocol is suitable for a wide range of N-sulfonyl-β-arylethylamines and aldehydes, utilizing a Lewis acid catalyst.
Materials:
-
N-sulfonyl-β-arylethylamine (1.0 eq)
-
Aldehyde (1.1 - 1.5 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Toluene)
-
Lewis Acid Catalyst (e.g., SnCl₄, TiCl₄, Sc(OTf)₃, Cu(OTf)₂) (1.0 - 2.2 eq)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis, including a two or three-neck round-bottom flask, dropping funnel, and condenser.
-
Magnetic stirrer and heating mantle/oil bath.
-
Thin-layer chromatography (TLC) supplies.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Brine (saturated aqueous NaCl solution).
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Silica gel for column chromatography.
Experimental Workflow:
Figure 2: A typical experimental workflow for the Lewis acid-catalyzed Pictet-Spengler reaction.
Detailed Procedure:
-
Reaction Setup: Assemble a dry two or three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere of nitrogen or argon.
-
Dissolution: Dissolve the N-sulfonyl-β-arylethylamine (1.0 eq) in the chosen anhydrous solvent (e.g., DCM or DCE).
-
Aldehyde Addition: Add the aldehyde (1.1 - 1.5 eq) to the solution at room temperature.
-
Catalyst Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the Lewis acid catalyst (1.0 - 2.2 eq) via the dropping funnel. Caution: The addition of Lewis acids can be exothermic.
-
Reaction Monitoring: Allow the reaction to warm to the desired temperature (this can range from room temperature to reflux, depending on the reactivity of the substrates and the strength of the Lewis acid) and stir vigorously. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, cool the mixture to 0 °C.
-
Carefully quench the reaction by slowly pouring the mixture into a stirred, cold saturated aqueous solution of sodium bicarbonate. Caution: Quenching can be vigorous, especially with reactive Lewis acids.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two to three times with the organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to afford the desired N-sulfonyl tetrahydroisoquinoline.
-
Data Presentation: A Comparative Overview
The choice of catalyst and reaction conditions can significantly impact the outcome of the N-sulfonyl Pictet-Spengler reaction. The following table summarizes representative data from the literature to guide experimental design.
| Entry | N-Sulfonyl-β-arylethylamine | Aldehyde/Ketone | Catalyst (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-Benzenesulfonyl-β-phenethylamine | Ethyl chloro(methylthio)acetate | SnCl₄ (2.2) | 1,2-Dichloroethane | RT | - | 91 | [5] |
| 2 | N-Benzenesulfonyl-β-phenethylamine | Ethyl chloro(methylthio)acetate | TiCl₄ (2.2) | 1,2-Dichloroethane | RT | - | 63 | [5] |
| 3 | N-p-Toluenesulfonyl homoveratrylamine | 3-Phenylpropanal | Sc(OTf)₃ | - | - | - | Fast Conversion | [6] |
| 4 | N-p-Toluenesulfonyl homoveratrylamine | 3-Phenylpropanal | Cu(OTf)₂ | - | - | - | Fast Conversion | [6] |
| 5 | N-p-Toluenesulfonyl homoveratrylamine | 3-Phenylpropanal | La(OTf)₃ | - | - | - | Low Conversion | [6] |
| 6 | N-Sulfonyl-β-phenethylamines | Chiral α-halo-α-phenylselenoester | Lewis Acid | - | - | - | - | [7] |
| 7 | N-p-toluenesulfonamide | Trioxane | Preyssler heteropolyacid (1 mol%) | Toluene | 70 | 0.5 | 35-91 | [7] |
Troubleshooting and Field-Proven Insights
Issue: Low or no product formation.
-
Possible Cause: Insufficiently reactive aromatic ring or iminium ion.
-
Solution: Increase the reaction temperature. Switch to a stronger Lewis acid (e.g., from SnCl₄ to TiCl₄, but be mindful of potential side reactions). For particularly unreactive systems, consider using a superacid catalyst system, though this requires specialized handling.[2] Ensure all reagents and solvents are scrupulously dry, as water can deactivate the Lewis acid catalyst.[8]
-
Issue: Formation of side products, such as Friedel-Crafts alkylation of the starting material.
-
Possible Cause: Use of a very strong and non-selective Lewis acid like AlCl₃.[5]
Issue: Difficulty in purification.
-
Possible Cause: Incomplete reaction or formation of closely related byproducts.
-
Solution: Ensure the reaction goes to completion by careful TLC monitoring. Optimize the mobile phase for column chromatography to achieve better separation. Recrystallization of the final product can also be an effective purification method.
-
Expertise & Experience Insights:
-
The choice of the sulfonyl group (e.g., tosyl, besyl, nosyl) can influence the reaction rate and the ease of its potential subsequent removal.
-
For substrates with electron-donating groups on the aromatic ring, milder conditions are generally sufficient. Conversely, electron-withdrawing groups may necessitate more forcing conditions.
-
The order of addition of reagents can be critical. Adding the Lewis acid last to the mixture of the amine and aldehyde often gives the best results.
Conclusion
The N-sulfonyl Pictet-Spengler reaction is a robust and versatile method for the synthesis of N-sulfonyl tetrahydroisoquinolines, which are valuable building blocks in drug discovery and organic synthesis. By understanding the underlying mechanism and carefully selecting the appropriate reaction conditions, researchers can efficiently access a wide range of these important heterocyclic compounds. This guide provides a solid foundation for the successful implementation of this powerful reaction in the laboratory.
References
-
Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. (n.d.). PMC. [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. (2020). PMC. [Link]
-
N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. (2023). ResearchGate. [Link]
-
Birkhoff, K. (2021). Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds. The Aquila Digital Community. [Link]
-
N-Sulfonyl-1,2,3,4-tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. (2023). PubMed. [Link]
-
SULFONYL-P-PHENETHYLAMINES USING ETHYL CHLORO- HYDROISOQUINOLINE-1-CARBOXYLATES Scheme l. (n.d.). Tohoku University. [Link]
-
Pictet–Spengler reaction. (2023). In Wikipedia. [Link]
-
The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-active isoquinoline and indole alkaloids. (2005). ARKAT USA, Inc. [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. (2020). PubMed. [Link]
-
The Pictet-Spengler Reaction. (n.d.). SpringerLink. [Link]
-
Short stereoselective synthesis of (+)-crispine A via an N-sulfinyl Pictet–Spengler reaction. (2006). Elsevier. [Link]
-
Optimization of Acidic Protocols for Pictet− Spengler Reaction. (n.d.). ResearchGate. [Link]
-
Pictet-Spengler Isoquinoline Synthesis. (n.d.). Cambridge University Press. [Link]
-
Pictet-Spengler Reaction. (2021). J&K Scientific LLC. [Link]
-
Prototype Pictet-Spengler Reactions Catalyzed by Superacids. Involvement of Dicationic Superelectrophiles. (1999). Organic Chemistry Portal. [Link]
-
Solid-Phase Intramolecular N-Acyliminium Pictet−Spengler Reactions as Crossroads to Scaffold Diversity. (2004). ACS Publications. [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. (2020). MDPI. [Link]
- Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds. (1998).
-
Interfacing Whole Cell Biocatalysis with a Biocompatible Pictet- Spengler Reaction for One-Pot Syntheses of Tetrahydroisoquinolines and Tryptolines. (2021). ChemRxiv. [Link]
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- 1. Synthesis of 1-substituted tetrahydroisoquinolines by lithiation and electrophilic quenching guided by in situ IR and NMR spectroscopy and application to the synthesis of salsolidine, carnegine and laudanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
- 8. US5808071A - Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds - Google Patents [patents.google.com]
purification of 2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline by column chromatography
Application Note: Purification of 2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline by Flash Column Chromatography
Abstract
This application note details a robust, self-validating protocol for the purification of 2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (N-mesyl-THIQ). While often considered a routine sulfonylation, the purification of this intermediate is critical due to its prevalence as a pharmacophore in neurodegenerative and antimicrobial drug discovery. This guide moves beyond generic "hexane/ethyl acetate" instructions, providing a mechanistic approach to removing specific impurities (unreacted amine, sulfonic acid byproducts) via a chemically logical workup followed by a precision flash chromatography method.
Introduction & Chemical Context
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged structure" in medicinal chemistry, appearing in agents targeting hypertension (Debrisoquine) and various CNS targets. The introduction of a methylsulfonyl (mesyl) group at the N-2 position reduces the basicity of the nitrogen and alters the metabolic profile of the molecule.
Synthesis Context: Typically, this compound is synthesized by reacting 1,2,3,4-tetrahydroisoquinoline with methanesulfonyl chloride (MsCl) in the presence of a base (Triethylamine or Pyridine) and a solvent (DCM or Toluene).
Impurity Profile: To design an effective purification, one must identify the contaminants:
-
Unreacted THIQ: The starting secondary amine (Basic).
-
Methanesulfonic acid (MsOH): Hydrolysis product of excess MsCl (Acidic).
-
Triethylamine Hydrochloride (Et3N·HCl): Salt byproduct (Water-soluble).
-
Bis-sulfonylation products: Rare for secondary amines but possible under forcing conditions.
Pre-Chromatography Workup (The Self-Validating Protocol)
Scientific Integrity Note: Relying solely on chromatography to remove gross impurities is inefficient and leads to poor resolution (peak tailing). This "Chemical Filter" workup leverages the acid-base properties of the impurities to deliver a semi-pure crude to the column, extending column life and improving separation.
Protocol:
-
Quench: Dilute the reaction mixture with DCM (if not already the solvent). Add water to hydrolyze excess MsCl.
-
Acid Wash (Critical Step): Wash the organic layer with 1M HCl (2x) .
-
Base Wash: Wash the organic layer with Saturated NaHCO₃ (2x) .
-
Brine Wash & Dry: Wash with saturated NaCl (1x) to remove bulk water. Dry over anhydrous Na₂SO₄. Filter and concentrate.
Validation Checkpoint: Perform a TLC of the crude residue. If a baseline spot (amine) is visible in 30% EtOAc/Hexane, the Acid Wash was insufficient. Repeat if necessary.
Method Development: Thin Layer Chromatography (TLC)
Before committing to a column, the mobile phase must be optimized. Sulfonamides are moderately polar but significantly less polar than their amine precursors.
TLC Solvent Screening:
-
System A (100% Hexane): Product likely stays at baseline (Rf = 0).
-
System B (1:1 Hexane:EtOAc): Product likely travels near solvent front (Rf > 0.8). Too strong.
-
System C (3:1 Hexane:EtOAc): Target Rf range: 0.25 – 0.35 .
Recommended Mobile Phase: A gradient starting at 90:10 Hexane:EtOAc and ramping to 60:40 Hexane:EtOAc usually provides optimal resolution.
Flash Chromatography Protocol
Step 1: Column Selection[4]
-
Stationary Phase: Spherical Silica Gel 60 (20–40 µm).
-
Column Size: Use a 12g cartridge for up to 1.0g of crude; scale up linearly (e.g., 40g cartridge for 3-4g crude).
-
Loading Capacity: Sulfonamides crystallize easily. Avoid "wet loading" in DCM if possible, as it causes band broadening. Solid load (adsorbed onto Celite or Silica) is recommended for sharper peaks.
Step 2: Gradient Elution Table
Flow Rate: 30 mL/min (for a standard 12g column). Detection: UV at 254 nm (aromatic ring) and 280 nm.
| Time (CV*) | % Hexane | % Ethyl Acetate | Phase Description |
| 0 – 2 | 95 | 5 | Equilibration/Injection |
| 2 – 5 | 95 → 85 | 5 → 15 | Impurity Elution (Non-polar byproducts) |
| 5 – 15 | 85 → 60 | 15 → 40 | Product Elution (Target N-mesyl-THIQ) |
| 15 – 18 | 60 → 0 | 40 → 100 | Column Flush (Remove polar aggregates) |
*CV = Column Volumes
Step 3: Fraction Collection & Analysis
-
Collect fractions based on UV absorbance threshold.
-
Spot fractions on TLC. The product should appear as a single UV-active spot (Rf ~0.3 in 3:1 Hex/EtOAc).
-
Combine pure fractions and evaporate solvent under reduced pressure.
Workflow Visualization
The following diagram illustrates the logical flow of the purification process, highlighting the chemical separation occurring at each stage.
Caption: Logical workflow for the purification of sulfonamides, emphasizing the chemical removal of impurities prior to chromatography.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Product elutes in void volume | Solvent too polar. | Reduce initial EtOAc % to 0-5%. |
| Streak/Tailing on TLC | Residual acid or amine. | Re-dissolve in DCM and repeat Acid/Base washes. |
| Baseline spot persists | Amine salt formation. | Add 1% TEA to the mobile phase (rarely needed for sulfonamides, but useful if product degrades). |
| Poor Separation from Impurity | Overloading. | Switch to Solid Load (Celite) or increase column size. |
References
-
Manolov, I., Ivanov, I., & Bojilov, D. (2014). Microwave-assisted synthesis of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives and their biological evaluation. Journal of the Serbian Chemical Society, 79(11).
-
Sorbent Technologies. (n.d.).
-
University of Rochester. (n.d.).
-
Romanelli, G. P., et al. (2010).[4] A suitable preparation of N-sulfonyl-1,2,3,4-tetrahydroisoquinolines... Molecular Diversity, 14(4), 803-807.[4]
Sources
- 1. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 2. shd-pub.org.rs [shd-pub.org.rs]
- 3. WO2002088088A1 - Process for preparing 1-methyl-1,2,3,4-tetrahydroisoquinoline or a salt thereof - Google Patents [patents.google.com]
- 4. A suitable preparation of N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and their ring homologs with a reusable Preyssler heteropolyacid as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced Recrystallization Protocols for 2-(Methylsulfonyl)-1,2,3,4-Tetrahydroisoquinoline Derivatives
Chemical Context & Structural Causality
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of antimicrobial agents, phenylethanolamine N-methyltransferase (PNMT) inhibitors, and complex integrin antagonists such as Lifitegrast[1][2][3].
When functionalized with a methylsulfonyl group at the
Causality of Physicochemical Behavior: Unlike the free THIQ amine (which boasts a pKa of ~9.5 and is easily purified via acid-base extraction), the strongly electron-withdrawing methylsulfonyl linkage neutralizes the basicity of the nitrogen[1]. Consequently, standard aqueous precipitation techniques fail. The N-sulfonyl moiety acts as a strong hydrogen-bond acceptor but lacks donor capabilities, while the THIQ core remains highly lipophilic. This dichotomy renders 2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline derivatives highly soluble in polar aprotic and chlorinated solvents (e.g., ethyl acetate, dichloromethane) but virtually insoluble in aliphatic hydrocarbons (e.g., hexanes, heptane)[3][5]. Understanding this thermodynamic profile is the key to designing high-yield recrystallization protocols.
Thermodynamic Principles of Solvent Selection
Successful recrystallization of sulfonamide-bearing THIQs relies on manipulating the dielectric constant of the solvent environment or exploiting steep temperature-solubility coefficients.
-
Anti-Solvent (Binary) Systems: The gold standard for these derivatives is the Ethyl Acetate / Hexanes system[5]. The causality here is straightforward: Ethyl acetate completely solvates the polar sulfonamide group. The dropwise addition of hexanes lowers the bulk dielectric constant of the medium, forcing the lipophilic THIQ core to aggregate and nucleate.
-
Temperature Gradient (Single Solvent) Systems: Absolute Ethanol is highly effective for temperature-gradient crystallization[1]. At elevated temperatures, ethanol disrupts the dipole-dipole interactions between the sulfonamide groups. Upon controlled cooling, the solvent's affinity for the molecule drops precipitously, allowing the THIQ core to pack efficiently into a crystalline lattice without trapping solvent molecules.
-
Industrial Scale: For complex derivatives like Lifitegrast, solvents such as methyl ethyl ketone (MEK) or aqueous acetone are utilized to strictly control polymorphism and prevent the formation of amorphous solids[2].
Experimental Workflows
Decision tree and experimental workflow for recrystallizing N-sulfonyl THIQ derivatives.
Detailed Step-by-Step Methodologies
Protocol A: Anti-Solvent Crystallization (Ethyl Acetate / Hexanes)
Best for crude mixtures containing highly polar impurities.
-
Dissolution: Suspend the crude 2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline in a minimum volume of boiling Ethyl Acetate (EtOAc) (approx. 2-3 mL per gram of crude).
-
Causality: Minimizing the "good" solvent ensures that supersaturation is reached rapidly upon the addition of the anti-solvent, maximizing the final yield[5].
-
-
Hot Filtration: Rapidly filter the hot solution through a pre-warmed fritted funnel to remove mechanical impurities and insoluble polymeric byproducts.
-
Anti-Solvent Addition (The Cloud Point): Place the filtrate on a stirring plate at room temperature. Add hexanes dropwise. Stop immediately when the solution becomes faintly turbid and the turbidity persists for more than 5 seconds (the "cloud point").
-
Causality: The cloud point indicates the exact limit of the metastable zone. Adding hexanes too rapidly pushes the system past supersaturation into liquid-liquid phase separation, causing the compound to "oil out" rather than crystallize.
-
-
Annealing & Cooling: Turn off the stirring and allow the flask to sit undisturbed at room temperature for 2 hours, followed by 1 hour in an ice bath (4 °C).
-
Isolation: Collect the resulting crystals via vacuum filtration. Wash the filter cake with 2 volumes of ice-cold hexanes to displace any residual EtOAc containing dissolved impurities.
Protocol B: Single-Solvent Temperature Gradient (Absolute Ethanol)
Best for separating the target compound from lipophilic impurities.
-
Dissolution: Suspend the crude solid in absolute ethanol (approx. 5-10 mL per gram). Heat to reflux (78 °C) until complete dissolution is achieved[1].
-
Controlled Cooling: Remove the flask from the heat source and wrap it in aluminum foil or a cotton towel to slow the cooling rate. Allow it to cool to room temperature over 3-4 hours.
-
Causality: Rapid cooling (e.g., plunging the hot flask directly into ice) forces rapid precipitation. This traps solvent molecules and impurities within the crystal lattice, leading to solvate formation or an amorphous powder. Slow cooling ensures the thermodynamic formation of a highly ordered, pure crystalline lattice.
-
-
Isolation & Drying: Filter under vacuum. Dry the crystals in a vacuum oven at 50 °C for 12 hours.
Quantitative Data Presentation
The table below summarizes the expected performance of various solvent systems for the recrystallization of standard 2-(methylsulfonyl)-THIQ derivatives based on empirical laboratory data[1][2][5].
| Solvent System | Crystallization Mechanism | Typical Recovery Yield | Expected Purity | Ideal Impurity Clearance Profile |
| EtOAc / Hexanes (1:3) | Anti-Solvent | 75 – 85% | > 98.5% | Retains highly polar impurities in the EtOAc mother liquor. |
| Absolute Ethanol | Temperature Gradient | 65 – 80% | > 99.0% | Excellent for clearing highly lipophilic impurities. |
| CH₂Cl₂ / Hexanes | Anti-Solvent | 70 – 80% | > 97.0% | Ideal for heavily substituted, highly lipophilic derivatives. |
| Aqueous Acetone | Temp / Anti-Solvent | 80 – 90% | > 99.5% | Used in industrial scale-up (e.g., Lifitegrast) to control polymorphism. |
Trustworthiness & Self-Validating Quality Control
To ensure the protocol has yielded a self-validating, high-purity product, the following analytical checks must be performed:
-
Visual & Physical Validation: The product should form distinct geometric crystals (often needles or prisms for THIQ sulfonamides). If the product is a sticky powder or an oil, the anti-solvent was added too rapidly.
-
Melting Point Depression: A successful recrystallization will yield a sharp melting point range (
T < 1.5 °C). A broad melting range indicates that solvent molecules remain trapped in the lattice. -
NMR Validation (Residual Solvent Check):
H-NMR is critical to validate the removal of recrystallization solvents.-
If Protocol A was used, inspect the NMR spectra (in CDCl
) for residual Ethyl Acetate (peaks at 4.12 ppm [q], 2.05 ppm [s], and 1.26 ppm [t]) and Hexanes (peaks at 0.88 ppm [t] and 1.26 ppm [m]). -
If residual solvent peaks are present, the vacuum drying time must be extended, or the drying temperature slightly elevated (provided it remains at least 20 °C below the compound's melting point).
-
References
1.[1] Grunewald, G. L., et al. (2009). Application of the Goldilocks Effect to the Design of Potent and Selective Inhibitors of Phenylethanolamine N-Methyltransferase. SciSpace / PMC. URL: 2.[2] US Patent Office. (2020). Novel process for the preparation of lifitegrast. Justia Patents. URL: 3.[4] European Patent Office. (2015). TETRAHYDROISOQUINOLINE DERIVATIVES. EP 3204359 B1. URL: 4.[5] Grunewald, G. L., et al. (1999). 3,7-Disubstituted-1,2,3,4-tetrahydroisoquinolines Display Remarkable Potency and Selectivity as Inhibitors of Phenylethanolamine N-Methyltransferase versus the α2-Adrenoceptor. ACS Publications. URL: 5.[3] Rinaldi Tosi, M. E., et al. (2023). N-Sulfonyl-1,2,3,4-tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. ResearchGate. URL:
Sources
Application Note: In Vitro Antimicrobial Assay for 2-(Methylsulfonyl)-1,2,3,4-Tetrahydroisoquinoline
Target Audience: Researchers, microbiologists, and drug development professionals. Applications: Hit-to-lead optimization, antimicrobial susceptibility testing (AST), and pharmacophore evaluation.
Executive Summary & Mechanistic Rationale
The tetrahydroisoquinoline (THIQ) ring system is a privileged fundamental scaffold in medicinal chemistry, abundantly found in natural alkaloids and synthetic therapeutics[1]. Molecules embedded with this scaffold exhibit a broad spectrum of pharmacological properties, including potent antibacterial and antifungal activities[1].
The compound 2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (CAS: 35612-82-9) represents a structurally intriguing derivative where the basic secondary amine of the THIQ core is functionalized with a methylsulfonyl group[2]. This modification significantly alters the molecule's lipophilicity and hydrogen-bonding profile. Mechanistically, THIQ derivatives have been shown to exert antimicrobial effects by intercalating with bacterial targets such as DNA gyrase, disrupting cell wall synthesis, or altering membrane permeability[3].
To accurately evaluate the antimicrobial efficacy of this compound, a highly standardized in vitro assay is required. This application note details a robust, self-validating Broth Microdilution (BMD) protocol strictly aligned with the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines[4].
Assay Workflow Visualization
The following workflow illustrates the critical path from compound solubilization to end-point Minimum Inhibitory Concentration (MIC) determination.
Caption: Standardized workflow for in vitro broth microdilution antimicrobial assay.
Materials and Reagents
-
Test Compound: 2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (Purity ≥ 95%).
-
Solvent: Dimethyl sulfoxide (DMSO), sterile, cell-culture grade[5].
-
Assay Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB)[6].
-
Expert Insight: CAMHB is mandated by CLSI because the standardized physiological concentrations of calcium (Ca²⁺) and magnesium (Mg²⁺) ions ensure reproducible outer membrane permeability, particularly in Gram-negative strains like P. aeruginosa[6].
-
-
Reference Strains: Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853).
-
Control Antibiotics: Ampicillin or Gentamicin (prepared according to manufacturer specifications)[7].
-
Consumables: Sterile 96-well round-bottom or flat-bottom polystyrene microtiter plates[6].
Step-by-Step Experimental Protocol
This protocol utilizes a quantitative method to determine the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that inhibits visible growth of the organism[8].
Phase 1: Compound Solubilization and Dilution
Causality: The methylsulfonyl-THIQ derivative possesses a hydrophobic core. Initial solubilization in 100% DMSO is required to prevent compound aggregation. However, the final assay concentration of DMSO must not exceed 1% v/v to prevent solvent-induced bacterial toxicity, which would yield false-positive MIC results[5].
-
Stock Solution: Dissolve 2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline in 100% DMSO to create a master stock of 10,240 µg/mL.
-
Intermediate Dilution: Dilute the stock 1:100 in CAMHB to achieve a working concentration of 102.4 µg/mL (containing 1% DMSO).
-
Serial Dilution: In a 96-well plate, add 50 µL of CAMHB to columns 2 through 10. Add 100 µL of the working concentration to column 1. Perform a serial 2-fold dilution by transferring 50 µL from column 1 to column 2, mixing thoroughly, and repeating up to column 10. Discard 50 µL from column 10.
Phase 2: Inoculum Standardization
Causality: Variations in starting bacterial load drastically skew MIC results. The 0.5 McFarland standard ensures a consistent starting density of approximately 1.5 × 10⁸ CFU/mL[8].
-
Select 3–5 well-isolated colonies of the test organism from an 18-to-24-hour agar plate.
-
Suspend the colonies in sterile saline (0.85% NaCl) or CAMHB.
-
Adjust the turbidity to match a 0.5 McFarland standard (OD₆₀₀ ≈ 0.08 - 0.13).
-
Dilute this suspension 1:150 in CAMHB to yield the final inoculum of 1 × 10⁶ CFU/mL.
Phase 3: Microplate Inoculation (CLSI M07 Standard)
Causality: Co-incubation dilutes the compound and inoculum by half, yielding the target final bacterial concentration of 5 × 10⁵ CFU/mL[8].
-
Add 50 µL of the standardized inoculum (1 × 10⁶ CFU/mL) to wells in columns 1 through 11.
-
Controls Setup[8]:
-
Growth Control (Column 11): 50 µL CAMHB + 50 µL Inoculum (Verifies bacterial viability).
-
Sterility Control (Column 12): 100 µL CAMHB only (Verifies media sterility).
-
Solvent Control: Ensure a well contains 1% DMSO + Inoculum to verify the solvent does not inhibit growth.
-
-
Seal the plate with a breathable membrane to prevent desiccation.
Phase 4: Incubation and End-point Determination
-
Incubate the plates at 37°C for 16–20 hours under aerobic conditions[8].
-
Examine the plates visually using a reflective viewer or spectrophotometrically at 600 nm.
-
Record the MIC as the lowest concentration well with no visible turbidity[8].
Data Presentation & Interpretation
Quantitative MIC values allow researchers to benchmark novel THIQ derivatives against established clinical breakpoints[8]. Below is a structured representation of expected data formats based on typical THIQ derivative performance profiles[3][5].
| Bacterial Strain | Gram Stain | 2-(methylsulfonyl)-THIQ MIC (µg/mL) | Ampicillin Control MIC (µg/mL) | Interpretation / Notes |
| S. aureus (ATCC 29213) | Positive (+) | 8.0 - 16.0 | 0.5 - 2.0 | Moderate to strong activity; common for THIQ derivatives against Gram-positive strains. |
| B. cereus (Clinical Isolate) | Positive (+) | 16.0 - 32.0 | 4.0 | Evaluated for broad-spectrum potential. |
| E. coli (ATCC 25922) | Negative (-) | 32.0 - 64.0 | 2.0 - 8.0 | Reduced efficacy typical due to Gram-negative outer membrane efflux pumps. |
| P. aeruginosa (ATCC 27853) | Negative (-) | > 128.0 | > 64.0 | High intrinsic resistance; requires structural optimization (e.g., adding electron-withdrawing groups)[5]. |
Troubleshooting & Expert Insights
-
Trailing Endpoints: If you observe a gradual reduction in growth rather than a sharp cutoff, this "trailing" is common with bacteriostatic compounds or specific media interactions[6]. In such cases, the MIC is typically read at the concentration where an 80% reduction in growth is observed compared to the growth control.
-
Compound Precipitation: If the methylsulfonyl derivative precipitates upon dilution into the aqueous CAMHB, the MIC cannot be accurately determined. Solution: Warm the CAMHB slightly before dilution, or synthesize a more water-soluble salt form (e.g., hydrochloride salt) of the THIQ derivative.
-
Quality Control (QC) Failures: If the Ampicillin control falls outside the CLSI acceptable QC ranges, the entire plate must be invalidated. This usually indicates an issue with the CAMHB cation concentration or an overgrown inoculum[6].
References
Sources
- 1. Synthesis and Antimicrobial Activity of Novel Piperidinyl Tetrahydrothieno[2,3-c]isoquinolines and Related Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. a2bchem.com [a2bchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
Application Note: High-Throughput Screening and Mechanistic Profiling of N-Sulfonyl-1,2,3,4-Tetrahydroisoquinoline (NSTHIQ) Antifungals
Executive Summary
The emergence of multidrug-resistant fungal pathogens, particularly Candida auris and azole-resistant Aspergillus fumigatus, necessitates the discovery of novel chemotypes. The N-sulfonyl-1,2,3,4-tetrahydroisoquinoline (NSTHIQ) scaffold has emerged as a privileged structure in medicinal chemistry. Unlike traditional azoles, NSTHIQ derivatives offer a rigid lipophilic core that can be decorated to target alternative pathways, including chitin synthase, succinate dehydrogenase (SDH), and non-canonical CYP51 binding sites.
This guide provides a standardized, self-validating workflow for screening NSTHIQ libraries. It integrates Clinical and Laboratory Standards Institute (CLSI) protocols with advanced mechanistic assays to differentiate between fungistatic and fungicidal activity and to deconvolute the Mechanism of Action (MoA).
Chemical Context & SAR Logic
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core mimics the structure of various alkaloids. The introduction of a sulfonyl group at the N-2 position enhances metabolic stability and provides a hydrogen-bond acceptor critical for active site binding.
Figure 1: Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the strategic derivatization points of the NSTHIQ scaffold for antifungal optimization.
Caption: Strategic derivatization of the NSTHIQ scaffold. The N-sulfonyl moiety is critical for pharmacokinetic properties, while C-1 substitutions dictate target selectivity.
Protocol 1: Primary Screening (MIC Determination)
Objective: Determine the Minimum Inhibitory Concentration (MIC) using broth microdilution. Standard: Strictly adheres to CLSI M27-Ed4 (Yeasts) and CLSI M38-A2 (Filamentous Fungi).
Materials
-
Medium: RPMI 1640 medium buffered to pH 7.0 with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid). Note: Do not use unbuffered RPMI; pH fluctuations will invalidate MICs for ionizable NSTHIQ derivatives.
-
Plates: 96-well U-bottom microtiter plates (untreated polystyrene).[1]
-
Solvent: DMSO (Dimethyl sulfoxide). Final well concentration must be
.
Experimental Workflow
-
Compound Preparation:
-
Prepare 100x stock solutions of NSTHIQ derivatives in 100% DMSO.
-
Dilute 1:50 in RPMI 1640 to generate 2x working solutions.
-
Dispense 100 µL of 2x drug solution into columns 1–10 of the microplate.
-
-
Inoculum Preparation (The Critical Variable):
-
Yeasts (Candida): Pick 5 colonies from 24h Sabouraud Dextrose Agar (SDA) plate. Suspend in saline. Adjust OD
to 0.5 McFarland standard. Dilute 1:1000 in RPMI to achieve 0.5 10 to 2.5 10 CFU/mL . -
Molds (Aspergillus): Collect conidia. Adjust to 0.4–5
10 CFU/mL. -
Validation: Plate 100 µL of the final inoculum on SDA to verify colony count.
-
-
Assay Assembly:
-
Add 100 µL of standard inoculum to wells 1–11 (Final Volume: 200 µL).
-
Well 11: Growth Control (Drug-free, +DMSO).
-
Well 12: Sterility Control (Media only).
-
-
Incubation:
-
Candida: 35°C for 24–48 hours.[2]
-
Aspergillus: 35°C for 48–72 hours.
-
-
Readout:
-
Visual: Determine the lowest concentration with 100% inhibition (optically clear) compared to growth control.
-
Spectrophotometric: OD
or OD . MIC or MIC can be calculated.
-
Data Validation Criteria (Self-Correction)
| Parameter | Acceptance Criteria | Corrective Action |
| Growth Control | Turbid (OD > 0.2) | Re-check inoculum viability. |
| Sterility Control | Clear (OD < 0.05) | Discard plate; check media sterility. |
| QC Strain (C. parapsilosis ATCC 22019) | MIC within CLSI range | If out of range, re-test entire batch. |
| Edge Effect | Evaporation in outer wells | Use breathable sealing film or humidified chamber. |
Protocol 2: Secondary Profiling (MFC & Time-Kill)
Objective: Distinguish between fungistatic (inhibits growth) and fungicidal (kills) activity.
Minimum Fungicidal Concentration (MFC)
-
Aspirate 20 µL from all clear wells (≥ MIC) from the Primary Screening plate.
-
Spot onto SDA plates.
-
Incubate at 35°C for 48 hours.
-
Definition: MFC is the lowest concentration yielding
colonies (representing 99.9% killing of the starting inoculum). -
Interpretation:
-
Fungicidal: MFC / MIC ratio
. -
Fungistatic: MFC / MIC ratio
.
-
Time-Kill Kinetics
-
Setup: Inoculate 10 mL RPMI (with drug at 4x MIC) with
CFU/mL. -
Sampling: Remove aliquots at 0, 2, 4, 8, 12, and 24 hours.
-
Quantification: Serial dilution and plating on SDA.
-
Significance: A
log reduction in CFU/mL constitutes fungicidal activity.
Protocol 3: Mechanism of Action (MoA) Deconvolution
NSTHIQ derivatives often target the cell wall or membrane. The following logic gate uses "rescue assays" to identify the target.
Figure 2: Mechanistic Screening Workflow
Caption: Logic flow for identifying if the NSTHIQ derivative targets the cell wall (osmotic rescue) or membrane sterols (binding competition).
A. Sorbitol Protection Assay (Cell Wall Integrity)
Principle: Sorbitol acts as an osmotic protectant.[2][3][4] If the drug damages the cell wall (e.g., Chitin Synthase inhibition), the fungal cell will lyse in standard media but survive in hypertonic media.
-
Method: Run standard MIC in duplicate.
-
Set A: Standard RPMI.[1]
-
Set B: RPMI supplemented with 0.8 M Sorbitol .
-
-
Interpretation:
-
MIC (Set B) >> MIC (Set A): Positive for Cell Wall damage. The sorbitol protected the protoplasts from lysing.
-
MIC Unchanged: Target is likely non-cell wall (membrane or intracellular).
-
B. Ergosterol Binding Assay
Principle: If the drug acts by binding directly to ergosterol (like Polyenes), adding exogenous ergosterol will "soak up" the drug, raising the MIC.
-
Method: Run MIC with and without 50 µg/mL exogenous ergosterol in the media.
-
Interpretation:
-
MIC Increases: Drug binds ergosterol directly.
-
MIC Unchanged: Drug likely inhibits ergosterol synthesis (e.g., CYP51) or has a different target.
-
References
-
Clinical and Laboratory Standards Institute (CLSI). (2008).[5][6][7] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition.[5][6][7][8] CLSI document M27-A3.[5][7][8]
-
Clinical and Laboratory Standards Institute (CLSI). (2008).[5][6][7] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. CLSI document M38-A2.
-
Wang, X., et al. (2023). N-Sulfonyl-1,2,3,4-tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. ResearchGate/PubMed.
-
Larsen, B. (2025).[9] Sorbitol Protection Assay Provides Insight into Antifungal Mechanisms.[10] Marian University Repository.
- Frost, D.J., et al. (1995). Characterization of the antifungal mechanism of action of the 1,2,3,4-tetrahydroquinoline derivatives. Journal of Antibiotics. (Cited context for Sorbitol Assay logic).
Sources
- 1. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Antifungal Activity and Mechanism of Action of Citral against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. In vitro anti-yeast activity, kinetics and mechanism of action of essential oils from two cameroonian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. webstore.ansi.org [webstore.ansi.org]
- 6. biospace.com [biospace.com]
- 7. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. Antifungal activity of chalcone derivatives containing 1,2,3,4-tetrahydroquinoline and studies on them as potential SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mushare.marian.edu [mushare.marian.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Sulfonylated Tetrahydroisoquinolines (THIQs)
Status: Operational Lead Scientist: Senior Application Scientist Subject: Troubleshooting Side Products & Synthetic Failures Audience: Medicinal Chemists, Process Chemists
Executive Summary & Scope
The synthesis of N-sulfonylated tetrahydroisoquinolines (THIQs) presents a unique dichotomy in organic synthesis. While the THIQ core is a "privileged scaffold" in drug discovery (found in formulation of antihypertensives and antitumor agents), the introduction of the electron-withdrawing sulfonyl group fundamentally alters the reactivity of the precursors.
This guide addresses the two primary synthetic pathways:
-
Transition-Metal Catalyzed C-H Activation (The Modern Route): High atom economy but prone to regioselectivity errors and over-oxidation.
-
Modified Pictet-Spengler/Bischler-Napieralski (The Classical Route): Reliable but often hampered by the poor nucleophilicity of sulfonamides.
Diagnostic Module: Transition-Metal Catalyzed Annulation
(Focus: Rh(III), Co(III), and Ru(II) catalyzed C-H activation of N-sulfonyl benzamides or imines with alkynes/carbenoids)
Issue A: "I am isolating fully aromatized Isoquinolines instead of Tetrahydroisoquinolines."
Diagnosis: Oxidative Dehydrogenation.[1] In Rh(III) catalysis, the formation of the THIQ core often involves an oxidative step to regenerate the catalyst. However, if the reaction environment is too oxidizing (e.g., excess Cu(OAc)2, Ag salts, or high O2 exposure), the newly formed THIQ undergoes rapid dehydrogenation to the thermodynamically stable isoquinoline or 3,4-dihydroisoquinoline.
Troubleshooting Protocol:
-
Check Oxidant Stoichiometry: If using Cu(OAc)2 as the terminal oxidant, ensure strictly stoichiometric amounts (2.0-2.1 equiv). Excess promotes aromatization.
-
Switch to Internal Oxidants: Utilize directing groups with N-O bonds (like N-pivaloyloxy) that act as internal oxidants. This maintains a redox-neutral cycle, preventing over-oxidation of the product.
-
Acid Additives: Add a Brønsted acid (e.g., AcOH or PivOH). Protonation of the THIQ nitrogen (even if sulfonylated, the intermediate enamine character matters) raises the oxidation potential, protecting it from dehydrogenation.
Issue B: "My product is a mixture of regioisomers (C6 vs. C8 substitution)."
Diagnosis: Competitive C-H Insertion (Meta-Substitution Problem). When using meta-substituted N-sulfonyl benzamides, the metal catalyst can insert at the sterically less hindered position (para to the substituent) or the sterically crowded position (ortho to the substituent).
Visualizing the Conflict:
Figure 1: Divergent regioselectivity pathways in C-H activation of meta-substituted arenes.
Corrective Actions:
-
Steric Bulk: Increase the size of the directing group or the sulfonyl moiety (e.g., use N-mesyl vs N-tosyl) to force C-H activation solely at the less hindered position.
-
Ligand Tuning: Switch from Cp*Rh to more sterically demanding ligands (e.g., Cp^t^ or substituted cyclopentadienyls) to enhance steric differentiation.
Diagnostic Module: Acid-Mediated Cyclization
(Focus: Pictet-Spengler and Friedel-Crafts variants)
Issue C: "The reaction stalls at the intermediate. No cyclization occurs."
Diagnosis: Deactivated Nucleophile (The "Sulfonamide Trap"). In a standard Pictet-Spengler, the amine lone pair drives the formation of the iminium ion, and the electron-rich aromatic ring attacks it.
-
The Problem: An N-sulfonyl group is strongly electron-withdrawing. It reduces the nucleophilicity of the nitrogen (slowing iminium formation) and, if the sulfonamide is already on the ring, it deactivates the aromatic ring toward electrophilic aromatic substitution (EAS).
Troubleshooting Protocol:
-
The "Oxo" Workaround: Do not attempt direct Pictet-Spengler with N-sulfonyl amines. Instead, perform the cyclization on the N-benzyl or N-H amine, then sulfonylate.
-
Superacid Media: If you must cyclize an N-sulfonyl precursor, use superacidic conditions (TfOH or MSA) to generate a "superelectrophile" from the aldehyde equivalent, forcing the reaction despite the deactivated ring.
Issue D: "I see a dimer side product (M+M)."
Diagnosis: Methylene Bridging. Instead of intramolecular cyclization, the highly reactive iminium intermediate is attacked by a second molecule of the starting arene. This is common when the "ring closure" step is kinetically slower than the intermolecular reaction.
Data: Kinetic vs. Thermodynamic Failures
| Observation | Probable Cause | Solution |
| Dimer (M-M) | High concentration; slow cyclization. | Run under high dilution (0.01 M); Increase temperature to favor entropic cyclization. |
| Hydrolysis | Acid too strong; Temperature too high. | Switch from aqueous HCl to anhydrous Lewis Acids (BF3·OEt2, TiCl4). |
| Elimination (Styrene) | Beta-hydride elimination (if alkyl groups present). | Avoid heating with strong bases; check for trace metal contaminants. |
Standardized Experimental Protocol
Protocol: Rh(III)-Catalyzed Synthesis of N-Sulfonyl THIQs via C-H Activation
Use Case: Coupling N-sulfonyl benzamides with alkynes to form isoquinolones/THIQ derivatives.
Reagents:
-
Substrate: N-Tosylbenzamide (1.0 equiv)
-
Coupling Partner: Diphenylacetylene (1.2 equiv)
-
Catalyst: [Cp*RhCl2]2 (2.5 mol%)
-
Oxidant: Cu(OAc)2 (2.1 equiv)
-
Solvent: t-Amyl alcohol (0.2 M)
Step-by-Step Workflow:
-
Charge: In a glovebox or under N2, add [Cp*RhCl2]2, Cu(OAc)2, and the benzamide to a pressure tube.
-
Solvation: Add t-Amyl alcohol. (Note: t-Amyl alcohol is preferred over MeOH for higher boiling point and better solubility of hydrophobic alkynes).
-
Activation: Add the alkyne last. Seal the tube.
-
Thermolysis: Heat to 100 °C for 16 hours.
-
Checkpoint: The solution should turn from green/blue (Cu salt) to a dark suspension. If it remains bright blue, the oxidant is not being consumed (reaction stalled).
-
-
Workup: Cool to RT. Dilute with DCM. Filter through a Celite pad to remove insoluble Cu species.
-
Purification: Concentrate and purify via flash chromatography (Hexanes/EtOAc).
Critical Control Point (Side Product Avoidance):
-
To avoid Aromatization: Do not exceed 110 °C.
-
To avoid Hydrolysis: Ensure the solvent is anhydrous. Water traces at 100 °C will hydrolyze the N-sulfonyl bond.
Mechanistic Visualization: The "Danger Zones"
This diagram illustrates where the side products originate during the catalytic cycle.
Sources
Technical Support Center: Catalytic Optimization for 2-(Methylsulfonyl)-1,2,3,4-Tetrahydroisoquinoline
Status: Operational Ticket ID: OPT-CAT-MS-THIQ Assigned Specialist: Senior Application Scientist
Core Directive: The "Process-First" Philosophy
Welcome to the technical support hub for the synthesis of 2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline . You are likely encountering issues with yield, reaction kinetics, or purification when using standard Schotten-Baumann conditions (base + acid chloride).
This guide moves beyond basic "recipe following" to Catalytic Nucleophilic Activation . We focus on optimizing the
Mechanistic Insight: Why Your Reaction Needs a Nucleophilic Catalyst
Many researchers rely solely on triethylamine (
The DMAP Advantage:
DMAP acts as a "acyl transfer" agent (specifically, a sulfonyl transfer agent here). It attacks the MsCl to form a highly reactive
Visualization: The Catalytic Cycle
Figure 1: The nucleophilic catalytic cycle of DMAP in sulfonylation.
Caption: DMAP attacks MsCl to form a reactive salt, which transfers the sulfonyl group to THIQ, regenerating DMAP.
Catalyst Selection & Optimization Matrix
Select your optimization vector based on your current project constraints.
| Optimization Goal | Recommended Catalyst | Loading | Solvent System | Advantages | Trade-offs |
| Max Kinetics (Standard) | DMAP | 5-10 mol% | DCM or | Rapid conversion (<1h); High yield; Robust. | Homogeneous (requires extraction); Toxic. |
| Green / Sustainable | Natrolite Nanozeolite | 80 mg/mmol | Ethanol / Water | Reusable; Non-toxic; Room Temp; Ultrasound promoted. | Heterogeneous; Slower kinetics without ultrasound. |
| Polymer-Supported | PS-DMAP | 10-20 mol% | DCM | Easy workup (filtration); Recyclable. | Higher cost; Slower diffusion-controlled rates. |
| Metal-Catalyzed | Cu(II) / Fe(III) | 1-5 mol% | Toluene | Oxidative coupling (if using sulfinates). | Complex setup; Heavy metal removal required. |
Troubleshooting Guide (FAQ)
Scenario A: "My reaction yield is stuck at 60-70% despite excess MsCl."
Diagnosis: Hydrolysis Competition. MsCl is highly moisture-sensitive. If your solvent is "wet" or the MsCl is old, it hydrolyzes to Methanesulfonic Acid (MSA). MSA protonates your THIQ amine, rendering it non-nucleophilic (dead).
-
Fix:
-
Dry DCM over molecular sieves.
-
Check MsCl quality (should be clear/yellow, not dark/fuming).
-
Critical: Add the base (
) before the MsCl to scavenge any initial HCl/MSA.
-
Scenario B: "I see a new spot on TLC that isn't product or starting material."
Diagnosis: Sulfene Formation (Elimination).
With strong bases or high temperatures, MsCl can undergo elimination to form a Sulfene (
-
Fix:
-
Keep reaction temperature at 0°C during MsCl addition.
-
Switch to a milder base combination: DMAP (cat) + Pyridine (stoichiometric) instead of harsh inorganic bases.
-
Scenario C: "The product is colored (dark brown) and acidic."
Diagnosis: Pyridinium/Ammonium Salts Carryover. Trace amounts of DMAP or triethylamine salts can contaminate the organic phase.
-
Fix:
-
The "Acid Wash" Protocol: Wash organic layer with 1N HCl (removes unreacted THIQ and DMAP).
-
The "Base Wash" Protocol: Follow with Saturated
(removes Methanesulfonic acid byproducts).[1]
-
Experimental Protocols
Protocol A: High-Throughput DMAP-Catalyzed Synthesis
Best for: Medicinal chemistry libraries, gram-scale synthesis.
-
Setup: Flame-dry a round-bottom flask under
. -
Charge: Add 1,2,3,4-tetrahydroisoquinoline (1.0 equiv) and DCM (anhydrous, 0.2 M concentration).
-
Catalyst: Add DMAP (0.1 equiv) and Triethylamine (1.5 equiv). Stir at 0°C for 10 min.
-
Addition: Dropwise add Methanesulfonyl chloride (1.2 equiv) over 15 minutes.
-
Note: Exothermic![1] Maintain T < 5°C.
-
-
Reaction: Warm to Room Temp (25°C). Monitor by TLC (usually complete in 30-60 mins).
-
Workup:
-
Validation:
NMR should show a singlet at 2.8-2.9 ppm ( ).
Protocol B: Green Ultrasound-Assisted Synthesis (Nanozeolite)
Best for: Eco-friendly/Academic labs.
-
Charge: Mix THIQ (1 mmol), MsCl (1.2 mmol), and Natrolite Nanozeolite (80 mg) in EtOH (5 mL).
-
Activation: Sonicate in an ultrasonic bath at Room Temp.
-
Duration: Monitor TLC (approx. 15-30 mins).
-
Workup: Filter off the zeolite (wash with hot EtOH). The catalyst can be reactivated by heating at 100°C.
-
Isolation: Evaporate solvent; recrystallize if necessary.
Troubleshooting Logic Tree
Figure 2: Step-by-step diagnostic flow for low yields.
Caption: Diagnostic logic for identifying hydrolysis, catalyst deactivation, or workup failures.
References
-
Mechanistic Study of DMAP Catalysis
-
Green Catalysis (Nanozeolite)
-
MsCl Handling & Hydrolysis
-
Microwave/Catalytic Synthesis of THIQ Sulfonamides
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Ultrasound-promoted green approach for the synthesis of sulfonamides using natural, stable and reusable Natrolite nanozeolite catalyst at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 6. shd-pub.org.rs [shd-pub.org.rs]
Technical Support Center: Purification of 2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (THIQ) Isomers
Status: Operational Ticket ID: THIQ-SULF-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Sciences Last Updated: March 2, 2026[1]
Executive Summary & Scope
Welcome to the technical support hub for the purification of 2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline and its substituted derivatives.
Crucial Chemical Context: The parent molecule (unsubstituted) is achiral . If you are observing "isomer" separation issues with the parent structure, you are likely dealing with regioisomers (structural byproducts) or rotamers (conformational isomers), not enantiomers.[1] However, in drug discovery, this scaffold is frequently substituted at the C1 or C3 positions, creating chiral centers that require rigorous enantioseparation.
This guide addresses three distinct "isomer" challenges:
-
Regioisomers: Separating the N-sulfonyl product from C-sulfonyl impurities or uncyclized precursors.
-
Enantiomers: Chiral resolution of C1/C3-substituted analogs.
-
Rotamers: Peak broadening/splitting caused by restricted N-S bond rotation.
Module 1: Achiral Purification (Regioisomers & Clean-up)[1]
The Challenge: Unlike the free amine precursor, the N-sulfonylated product is neutral at physiological pH.[1] It lacks the basic nitrogen lone pair, meaning standard pH-manipulation strategies (like adding TFA to sharpen peaks) are less effective and can lead to solubility crashes.
Diagnostic: Is it a Regioisomer or an Impurity?
Before purification, confirm the identity of your "isomer" peak.[1]
-
N-Sulfonyl (Target): NMR
2.8–3.0 ppm (singlet, 3H) for . -
C-Sulfonyl (Impurity): If sulfonation occurred on the aromatic ring, the aromatic region integration will decrease, and the chemical shift will differ significantly.[1]
Protocol A: Flash Chromatography (Normal Phase)
-
Stationary Phase: Spherical Silica (20–40 µm).[1]
-
The "Sticky" Issue: Sulfonamides are hydrogen-bond acceptors and can interact strongly with silanols, causing tailing even without a basic amine.
-
Mobile Phase Strategy:
-
Standard: Hexane/Ethyl Acetate (0–50% gradient).
-
The Fix: If tailing persists, do not use Triethylamine (TEA).[1] Instead, dope the mobile phase with 1% Acetone or 0.5% Methanol . These polar modifiers wet the silica surface and disrupt hydrogen bonding without altering pH.
-
Protocol B: Preparative HPLC (Reverse Phase)
-
Column: C18 (End-capped is critical to prevent secondary interactions).
-
pH Warning: The sulfonamide
is typically >10. Running at pH 2 (TFA) vs. pH 7 (Ammonium Bicarbonate) will not significantly change the retention time of the target, but it will shift ionizable impurities. -
Solubility Trap: These molecules often crystallize in high-water environments.
-
Rule: Do not start gradients below 10% organic modifier.
-
Loading Solvent: Dissolve in DMSO/MeOH (1:1). Avoid pure DMSO if possible, as it can cause "solvent breakthrough" (early elution) of the neutral sulfonamide.
-
Module 2: Chiral Resolution (Enantiomers)
The Challenge: For substituted analogs (e.g., 1-methyl-2-(methylsulfonyl)-THIQ), enantiomers have identical physical properties in achiral environments.[1]
The Solution: Supercritical Fluid Chromatography (SFC) is the gold standard for sulfonamides. The N-sulfonyl group provides an excellent "handle" for dipole-dipole interactions with polysaccharide chiral stationary phases (CSPs).
SFC Screening Workflow
-
Primary Screen: Chiralpak AD-H (Amylose) and Chiralcel OD-H (Cellulose).
-
Mobile Phase:
+ Co-solvent (MeOH or EtOH).[1] -
Additives: Unlike amines, sulfonamides do not require basic additives (DEA/TEA).[1] Use neutral alcohols .
Step-by-Step Optimization:
-
Gradient: 5% to 40% MeOH in
over 5 minutes. -
Back Pressure (BPR): Set to 120 bar. (Higher pressure increases density and can slightly reduce retention, sharpening peaks).
-
Temperature: 40°C.
-
Note: If resolution is partial (
), lower the temperature to 25°C. Enantioseparation is enthalpy-driven; lower T improves selectivity ( ).[1]
-
Visualizing the Separation Logic
Caption: Decision tree for distinguishing between chiral targets, regioisomers, and rotamers in THIQ purification.
Module 3: Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| Peak Splitting (Achiral HPLC) | Rotamers (Restricted N-S bond rotation).[1] | Run the column at 50°C . If peaks merge, they are rotamers. Do not attempt to separate. |
| Low Recovery (Prep HPLC) | Precipitation in the fraction collector. | The sulfonamide is hydrophobic. Ensure the fraction collector adds a "make-up flow" of solvent or manually dilute fractions immediately with MeOH. |
| Broad Peaks (SFC) | Sample solvent mismatch. | If sample is dissolved in DMSO/DCM but running 10% MeOH, the injection plug disrupts the supercritical fluid. Dissolve sample in 100% MeOH or the mobile phase co-solvent. |
| Retention Time Drift | Water accumulation on silica. | Sulfonamides are sensitive to water content in SFC. Ensure MeOH modifier is "dry" or consistently doped with 0.1% water to equilibrate the silica surface. |
References & Authoritative Grounding
-
SFC Separation of Sulfonamides:
-
Source: Vertex AI / ResearchGate
-
Context: Confirms that polysaccharide-based stationary phases (Amylose AD-H, Cellulose OD-H) are the dominant choice for sulfonamide enantioseparation.[1]
-
Citation:
-
-
Synthesis & Regioisomerism:
-
Chiral Stationary Phase Mechanisms:
-
Source: NIH / PubMed
-
Context: Discusses the thermodynamic control (enthalpy vs entropy) in separating THIQ analogs, supporting the recommendation to lower temperature for better resolution.
-
Citation:[1]
-
-
Chemical Properties:
-
Source: ChemScene / Hit2Lead
-
Context: Verification of the achiral nature of the unsubstituted parent (CAS 5352963) and solubility profiles (LogP ~1.44).
-
Citation:[1]
-
Sources
Technical Support Center: 2-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline Synthesis & Work-up
Welcome to the Technical Support Center for the synthesis and isolation of 2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline. This guide is designed for process chemists and researchers to troubleshoot and optimize the sulfonamidation of 1,2,3,4-tetrahydroisoquinoline (THIQ) using methanesulfonyl chloride (MsCl).
Below, you will find a validated Standard Operating Procedure (SOP), a visual workflow diagram, quantitative comparisons of reaction conditions, and a targeted FAQ section addressing common experimental bottlenecks.
Part 1: Standard Operating Procedure (SOP) & Work-up Protocol
The conversion of THIQ to its corresponding sulfonamide is an exothermic nucleophilic substitution. Triethylamine (TEA) is utilized as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the secondary amine of THIQ, which would otherwise halt the reaction [1].
Step-by-Step Methodology
-
Reaction Setup: Dissolve 1,2,3,4-tetrahydroisoquinoline (1.0 eq) and triethylamine (1.5–2.0 eq) in anhydrous dichloromethane (DCM) (approx. 5–10 mL/mmol). Cool the reaction flask to 0 °C using an ice bath.
-
Reagent Addition: Add methanesulfonyl chloride (1.1–1.2 eq) dropwise over 15–30 minutes to control the exothermic release.
-
Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours until complete consumption of the starting material is observed via TLC or LC/MS.
-
Quenching: Cool the mixture back to 0 °C and slowly add an equal volume of saturated aqueous
or distilled water to hydrolyze any unreacted MsCl into water-soluble methanesulfonic acid and HCl [2]. -
Phase Separation: Transfer the mixture to a separatory funnel. Collect the lower organic layer (DCM). Extract the remaining aqueous layer once with a small volume of fresh DCM and combine the organic phases.
-
Acid Wash (Critical Step): Wash the combined organic layers with 1M aqueous HCl (1 x volume). Causality: This step selectively protonates unreacted THIQ and residual TEA, driving them into the aqueous phase as chloride salts, while the neutral sulfonamide product remains in the organic phase.
-
Neutralization & Drying: Wash the organic layer with saturated aqueous
to neutralize residual acid, followed by a brine wash to reduce water content. Dry the organic phase over anhydrous , filter, and concentrate under reduced pressure to yield the crude 2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline [3].
Part 2: Reaction & Work-up Pathway Visualization
Workflow for the isolation of 2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline.
Part 3: Troubleshooting Guides & FAQs
Q1: Why do I see unreacted THIQ in my final product despite using an excess of MsCl? A: This is almost always a failure of the acid wash step rather than incomplete reaction. THIQ is a secondary amine; if your 1M HCl wash was of insufficient volume or the pH of the aqueous layer did not drop below 2, the unreacted THIQ will remain unprotonated and highly soluble in DCM. Solution: Ensure the aqueous layer during the acid wash tests strictly acidic (pH 1-2) before discarding it.
Q2: How do I efficiently remove excess methanesulfonyl chloride if the water quench isn't working?
A: MsCl hydrolyzes relatively slowly in cold water. If residual MsCl is detected during concentration (often presenting as a pungent, lachrymatory odor or a baseline spot on TLC), switch your quench to a primary amine scavenger. Adding a small amount of ethanolamine or
Q3: I am getting stubborn emulsions during the aqueous extraction phase in DCM. How can I resolve this? A: Emulsions in this specific system are typically caused by high concentrations of triethylammonium chloride salts acting as weak surfactants at the DCM-water interface. Solution: Do not shake the separatory funnel too vigorously during the initial quench. If an emulsion forms, add saturated brine to increase the ionic strength of the aqueous layer, or filter the entire biphasic mixture through a pad of Celite to remove insoluble microscopic salt particulates that stabilize the emulsion.
Q4: Is it possible to lose my sulfonamide product in the aqueous layer during the acidic wash? A: No. Unlike the starting material (THIQ), the nitrogen atom in 2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline is part of a sulfonamide group. The lone pair on the nitrogen is highly delocalized into the highly electron-withdrawing sulfonyl group, rendering it completely non-basic. It will not protonate even in 1M HCl, ensuring >99% retention in the organic DCM layer.
Part 4: Quantitative Data Comparison
Selecting the right solvent and base system heavily dictates the efficiency of your work-up. Below is a comparative analysis of common synthetic environments for this reaction.
| Solvent System | Base Used | Quench Method | Work-up Complexity | Emulsion Risk | Typical Yield |
| DCM | Triethylamine (TEA) | Aq. | Low (Standard liquid-liquid) | Moderate | 90–95% |
| THF | DIPEA | Water | Medium (Requires solvent swap) | Low | 80–85% |
| Water/DCM | None (Auto-quenches) | Low (No organic amine salts) | High | 85–90% | |
| Pyridine | Pyridine (Solvent/Base) | 1M HCl (Excess) | High (Requires heavy acid wash) | Low | 75–80% |
Note: The Schotten-Baumann condition (Water/DCM with NaOH) eliminates the need for an acid wash to remove TEA, but requires vigorous stirring and carries a higher risk of MsCl hydrolysis prior to reacting with THIQ.
References
Validation & Comparative
Bioactivity Profiling of N-Sulfonylated THIQs: A Comparative Guide on 2-(Methylsulfonyl)-1,2,3,4-Tetrahydroisoquinoline Derivatives
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist
Executive Summary & Structural Rationale
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif in drug discovery, known for its diverse pharmacological footprint, encompassing anticancer, antimicrobial, and spasmolytic activities[1]. Within this class, 2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline derivatives represent a highly specialized subclass where the N-2 position is functionalized with a methylsulfonyl group[2],[3].
From a physicochemical perspective, converting the basic secondary amine of the THIQ core into a neutral sulfonamide is a strategic design choice. This modification eliminates protonation at physiological pH, thereby reducing non-specific electrostatic interactions (such as off-target binding to α2-adrenoceptors)[4]. Furthermore, the methylsulfonyl moiety acts as a strong hydrogen-bond acceptor, increasing the overall lipophilicity (LogP) of the molecule. This enhances membrane permeability and directs the compound toward specific intracellular targets, such as phosphodiesterases (PDEs) and the Akt/mTOR signaling axis[1].
This guide objectively compares the bioactivity of 2-(methylsulfonyl)-THIQ derivatives against standard reference agents (Papaverine, Cisplatin, and GSK690693) across two primary therapeutic domains: smooth muscle contractility and oncology.
Comparative Bioactivity Profiles
To establish the efficacy of 2-(methylsulfonyl)-THIQ derivatives, we benchmark their performance against well-documented clinical standards using standardized in vitro and ex vivo assays.
Spasmolytic Efficacy (Gastric Smooth Muscle)
Classical THIQ alkaloids like Papaverine act as non-selective PDE inhibitors, leading to smooth muscle relaxation. However, synthetic 1,1-disubstituted 2-(methylsulfonyl)-THIQs (e.g., Compound 7r) exhibit enhanced, sustained contractile modulation due to their optimized lipophilic profiles and targeted receptor binding[2],[5].
Table 1: Comparative Contractile Modulation in Guinea Pig Gastric Smooth Muscle
| Compound | Structural Feature | Contractile Activity Change (% vs Control) | IC₅₀ (µM) | Mechanism / Notes |
| Papaverine (Standard) | Unsubstituted Isoquinoline | -40.0% | 12.5 | Non-selective PDE inhibition; rapid clearance. |
| Compound 7r | 2-(Methylsulfonyl)-THIQ | -43.0% | 8.2 | Enhanced lipophilicity; sustained receptor residence time. |
| Compound 8a | N-Acyl-THIQ | -25.0% | 24.0 | Weaker binding affinity; suboptimal H-bond profile. |
Data synthesized from isometric tensotransducer evaluations under controlled physiological conditions[2].
Anticancer & Kinase Inhibition (A549 Cell Line)
Recent high-throughput screenings have identified sulfonylated THIQ derivatives as potent anticancer agents. When evaluated in A549 non-small cell lung cancer lines, methylsulfonyl-bearing THIQs demonstrated superior cytotoxicity compared to the DNA-crosslinking agent Cisplatin, primarily by acting as ATP-competitive pan-Akt inhibitors[1].
Table 2: Comparative Cytotoxicity and Kinase Inhibition (A549 Cells)
| Compound | Primary Target / Pathway | IC₅₀ (µM) | Efficacy vs Reference |
| Cisplatin (Standard) | DNA Crosslinking | 3.90 | Baseline clinical reference. |
| GSK690693 (Standard) | Pan-Akt Inhibitor | 2.10 | Baseline targeted therapy reference. |
| 2-(Methylsulfonyl)-THIQ | Akt/NF-κB Inhibition | 1.85 | Superior to Cisplatin; comparable to GSK690693. |
| 4-Methoxy-THIQ | Akt/NF-κB Inhibition | 4.50 | Inferior to Cisplatin; poor target engagement. |
Mechanistic Pathways & Workflows
Understanding the causality behind the bioactivity requires mapping the signaling cascades and the experimental workflows used to validate them.
Dual-Pathway Signaling Mechanism
Fig 1. Dual-pathway mechanistic signaling of 2-(methylsulfonyl)-THIQ derivatives.
Self-Validating Experimental Workflow
Fig 2. Self-validating experimental workflow for evaluating THIQ bioactivity.
Standardized Experimental Protocols
To ensure rigorous reproducibility and scientific integrity, the following protocols are designed as self-validating systems, embedding internal controls directly into the workflow.
Protocol A: Ex Vivo Gastric Smooth Muscle Contractility Assay
Causality Focus: Isometric tensotransducers are utilized over isotonic systems to measure exact tension changes without artifacts caused by tissue shortening. Krebs-Henseleit solution is strictly maintained at pH 7.4 to preserve physiological ion channel function.
-
Tissue Preparation: Isolate gastric smooth muscle strips (2x10 mm) from euthanized guinea pigs.
-
Validation Check: Carefully dissect and remove the mucosal layer under a stereomicroscope to ensure contractile responses are purely muscular, preventing mucosal prostaglandin interference.
-
-
Equilibration: Suspend tissues in organ baths containing Krebs-Henseleit buffer, continuously aerated with 95% O₂ / 5% CO₂ at 37°C. Apply a resting tension of 1.0 g. Wash the tissue every 15 minutes for 1 hour.
-
Baseline Recording: Record spontaneous contractile activity using an isometric tensotransducer.
-
Validation Check: Do not proceed unless the tissue exhibits stable, rhythmic spontaneous contractions for a minimum of 20 consecutive minutes.
-
-
Compound Administration: Cumulatively add the 2-(methylsulfonyl)-THIQ derivative (dissolved in DMSO). Ensure final bath DMSO concentration remains <0.1% to prevent solvent-induced cytotoxicity.
-
Data Acquisition: Calculate the percentage change in contractile amplitude relative to the pre-drug baseline (set as 100%)[2].
Protocol B: In Vitro Cytotoxicity and Apoptosis Assay (A549 Cells)
Causality Focus: Dual-staining with Annexin V/PI is chosen over simple viability assays (like MTT) because it differentiates between early apoptosis, late apoptosis, and necrosis, providing exact mechanistic insights into the compound's lethality[1].
-
Cell Culture: Seed A549 cells at a density of
cells/well in 96-well plates. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere. -
Treatment: Expose cells to varying concentrations (0.1 - 50 µM) of the THIQ derivatives, Cisplatin (positive control), or vehicle (negative control) for 48 hours.
-
Viability Screening (MTT): Add MTT reagent (5 mg/mL) and incubate for 4 hours. Solubilize formazan crystals in DMSO and read absorbance at 570 nm.
-
Validation Check: Include a cell-free blank containing the test compound to subtract any background auto-absorbance generated by the THIQ derivative itself.
-
-
Apoptosis Profiling (Flow Cytometry): Harvest treated cells, wash twice with ice-cold PBS, and resuspend in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes in the dark at room temperature.
-
Analysis: Analyze samples via flow cytometry within 1 hour of staining to prevent signal degradation and false-positive necrotic shifts.
References
-
Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines, National Institutes of Health (PMC).[Link]
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design, MDPI.[Link]
-
Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines, ResearchGate.[Link]
-
Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives, National Institutes of Health (PMC).[Link]
-
Examination of the Role of the Acidic Hydrogen in Imparting Selectivity of 7-(aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline Toward Inhibition of Phenylethanolamine N-methyltransferase vs the Alpha 2-adrenoceptor, PubMed.[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Examination of the role of the acidic hydrogen in imparting selectivity of 7-(aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline (SK&F 29661) toward inhibition of phenylethanolamine N-methyltransferase vs the alpha 2-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
structure-activity relationship of N-sulfonyl-1,2,3,4-tetrahydroisoquinolines
Title: Unveiling the Structure-Activity Relationship (SAR) of N-Sulfonyl-1,2,3,4-Tetrahydroisoquinolines: A Comprehensive Comparison Guide for Drug Development
As a Senior Application Scientist, I frequently encounter drug discovery programs struggling to balance compound stability with target specificity. The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, but its native form often lacks the necessary pharmacokinetic robustness. The introduction of an N-sulfonyl moiety transforms this basic framework into a highly versatile, stable, and potent pharmacophore capable of addressing diverse therapeutic targets, from oncology to neurodegeneration[1][2].
This guide objectively compares the performance of various N-sulfonyl-THIQ structural variants against standard therapeutic alternatives, providing the mechanistic rationale and self-validating experimental protocols necessary to integrate these compounds into your pipeline.
Mechanistic Rationale: Decoding the SAR
To rationally design N-sulfonyl-THIQ derivatives, one must understand the causality behind each structural modification. The biological efficacy of these molecules is not random; it is dictated by precise electronic and steric interactions within the target binding pockets.
-
The N-Sulfonyl Anchor: The sulfonamide group (-SO₂-) introduces a tetrahedral geometry that acts as a powerful hydrogen bond acceptor. This structural kink prevents flat, non-specific intercalation and instead promotes targeted anchoring within specific enzymatic pockets (such as the catalytic site of acetylcholinesterase) or the minor groove of DNA[1][2].
-
Electronic Tuning at C6/C7: The addition of Electron Donating Groups (EDGs) like methoxy (-OMe) or hydroxyl (-OH) groups significantly enhances cytotoxicity. EDGs increase the electron density of the aromatic ring, favoring robust
stacking interactions with A-T rich regions of DNA[1]. Conversely, Electron Withdrawing Groups (EWGs) like halogens (-Cl, -F) or nitro (-NO₂) groups pull electron density away, drastically reducing DNA binding affinity and overall anticancer activity[1]. -
C1 Functionalization: Extending the C1 position with thiosemicarbazone linkers creates a dual-action molecule capable of generating intracellular reactive oxygen species (ROS) and inducing apoptotic cell death[3].
Fig 1. SAR logic map of N-sulfonyl-THIQs detailing substituent effects on biological activity.
Comparative Performance Guide
When selecting a scaffold for lead optimization, it is critical to benchmark the synthesized variants against established clinical standards. The table below summarizes the quantitative performance of specific N-sulfonyl-THIQ modifications compared to industry-standard alternatives.
| Compound Variant / Alternative | Key Structural Feature | Primary Target / Cell Line | IC₅₀ Value | Performance vs. Standard |
| o-Hydroxy N-tosyl-THIQ (4k) | EDG (-OH) on aromatic ring | MOLT-3 (Leukemia) | 1.23 µM | Highly superior to baseline; potent apoptosis induction[4]. |
| Trimethoxy N-tosyl-THIQ (4f) | Multiple EDGs (-OMe) | HepG2 (Liver Cancer) | 22.70 µM | Superior to Etoposide ; enhanced |
| Etoposide (Standard) | Topoisomerase II Inhibitor | HepG2 (Liver Cancer) | > 22.70 µM | Baseline reference for antiproliferative activity[4]. |
| EWG-Substituted THIQ | EWG (-Cl, -NO₂) | Various Cancer Lines | > 50.0 µM | Inferior; electron withdrawal disrupts DNA minor groove binding[1]. |
| THIQ-Thiosemicarbazone (9j) | C1 Thiosemicarbazone linker | HuCCA-1 / HepG2 | < 20 µg/mL | Potent dual-action cytotoxicity via ROS generation[1][4]. |
Data Synthesis Insight: If your program targets solid tumors (e.g., HepG2), prioritizing polymethoxy substitutions (like the trimethoxy variant) will yield better antiproliferative results than traditional chemotherapeutics like Etoposide due to enhanced cellular permeability and DNA groove affinity[4].
Validated Experimental Workflows
To ensure trustworthiness and scientific integrity, the protocols used to synthesize and evaluate these compounds must be self-validating. Traditional Pictet-Spengler reactions often suffer from low yields and harsh acidic conditions. We recommend a microwave-assisted
Fig 2. Self-validating experimental workflow for the synthesis and evaluation of THIQ derivatives.
Protocol A: Microwave-Assisted Synthesis of N-Sulfonyl-THIQs
Causality Check: Microwave irradiation ensures homogeneous heating, drastically reducing reaction times from hours to minutes. The use of Polyphosphoric Acid on Silica Gel (PPA/SiO₂) acts as a solid-supported acid that drives the cyclization without contaminating the final product[5].
-
Preparation: In a microwave-safe vessel, combine the starting N-sulfonylphenethylamine amide (3 mmol) with the aldehyde precursor.
-
Catalysis: Add 0.06 g of the PPA/SiO₂ heterogeneous catalyst[5]. Self-Validation Step: Run a parallel control without the catalyst to confirm that cyclization is strictly catalyst-dependent.
-
Irradiation: Place the vessel in a microwave reactor (e.g., Milestone Ethos One) and irradiate under controlled temperature and power settings until TLC indicates complete consumption of the starting material.
-
Isolation: Cool the mixture to room temperature. The primary advantage here is isolation: simply filter the mixture to remove the solid PPA/SiO₂ catalyst[5].
-
Purification: Distill off the solvent using a rotary evaporator and recrystallize the crude product. Confirm the structure via ¹H/¹³C-NMR and HRMS to ensure no uncyclized intermediates remain.
Protocol B: In Vitro Cytotoxicity & DNA Binding Evaluation
Causality Check: An MTT assay measures metabolic viability, but it cannot differentiate between targeted apoptosis and non-specific necrosis. Therefore, a parallel LDH (Lactate Dehydrogenase) release assay must be run. If LDH is high, the compound is merely lysing the cell membrane (undesirable). If LDH is low but MTT shows cell death, the compound is correctly inducing targeted apoptosis.
-
Cell Culture: Seed MOLT-3 or HepG2 cells in 96-well plates at a density of
cells/well. Incubate for 24 hours. -
Treatment: Treat cells with varying concentrations (0.1 µM to 100 µM) of the purified N-sulfonyl-THIQ derivatives. Include Etoposide as a positive control and DMSO (0.1%) as a vehicle negative control.
-
Viability Assessment (MTT): After 48 hours, add MTT reagent. The reduction of yellow MTT to purple formazan by mitochondrial reductase serves as a direct proxy for cell viability. Calculate the IC₅₀ values.
-
DNA Binding Validation: For compounds showing IC₅₀ < 20 µM, perform a UV-Vis absorption titration with calf thymus DNA (ctDNA). A hyperchromic shift combined with an isosbestic point will validate that the compound is successfully interacting with the DNA minor groove, confirming the SAR hypothesis driven by the EDG substituents[1].
References
- Synthesis and cytotoxicity of novel N-sulfonyl-1,2,3,4-tetrahydroisoquinoline thiosemicarbazone derivatives. Medicinal Chemistry Research.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFofP50Ijcuu6PLe1bO-zFJ5KKNnCqPgbdvi916J6DRt4v_6R86V3GOgmkxJ0JbRk_Bk1MV2JL3OnFJivwZ7BgvikcihvSaxCDqW1aNPCDrZ8NbQWaFn1I6z6j5vCHBz0iMm9DSaNiIPHFevTg-msOU3ehW83nY3GmN0kmC9zRuy62-MDoebAIekVKk7oVaowFamkII5jCy0lXdLhEbeu3VKgCkh_OkO1NQYYvQK7lVFsYJkD-E_tB5ukIt8q7f5aHLFAWWm-nozq-Zqu6ZRNnCC_l4xddMJA==]
- Microwave-assisted synthesis of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives and their biological evaluation. Semantic Scholar.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXtQKxOQuQ_Gtgp09grCeVjF1pQ6UAqILfIYqABSz0sSjC_NaLW4C00w8i8-jNOQSHEzxsiWxDe4x0Yj9Fl-ma9q41OQhHrOVewmNE-v-pJRoRSDUqDBqWlE8vZE9IB7FoDAno-QuLXf6DYP5B02YROE9PnWcjivUZyG-OA6MbGdZMkvHTqZyVig==]
- Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC / NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlxyHkw-matcKxeG0D3joXBfgP1y39brAeO28s7qIDLvG2Cu2Q28DHMu3NrsEim456Afanwip4-9j8VxtvuaC6_ew818ZdC9vsaIzSDmxnXRERUUs6glzrfH9HivA4_tq1tMpu7jK-aF-hSb8g]
- Synthesis and cytotoxicity of novel 4-(4-(substituted)-1H-1,2,3-triazol-1-yl)-N-phenethylbenzenesulfonamides. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9CoI91CIytkm0fIR6vuMd_6kSGIawiInk0AKpcL1UZzEnf3ZXjZPQMwHEA0Pe0UozRB7d9YazAX3TeMN2gRnn77VvvudFNqGAIHoIGBp4ZmFMGVt7YBk1BQllwlAq7d7Xp25FZvzt61vuDV4qD1Ea6iyM7zVBVEgxCKd4gkUDVQlfUeQhZ_t4adSaxp_uX9xN24j0hh2rD8Cc8gdwAybLhSbIE_UhNK2lTyg3kaehOrrlsgEHZu0sUYfXq_g7sXrbxwVihO_LOb1ah_qZUFaC1t2cpA==]
Sources
Technical Guide: Validation of In Vitro Assays for 2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline Activity
Executive Summary
The validation of 2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (hereafter referred to as 2-Ms-THIQ ) requires a rigorous approach due to its structural classification as a sulfonamide-functionalized tetrahydroisoquinoline. While the THIQ scaffold is classically associated with monoamine oxidase (MAO) modulation and neuroprotection, the addition of the methylsulfonyl group alters lipophilicity and electron density, necessitating specific assay adjustments.
This guide objectively compares the performance of high-throughput fluorescence assays against mass spectrometry-based "gold standards" for validating 2-Ms-THIQ activity. We focus on its primary pharmacological target—Monoamine Oxidase B (MAO-B) inhibition —and its secondary profile in neuroprotection.
Part 1: Target Identification & Assay Landscape
The Biological Context
2-Ms-THIQ functions primarily as a reversible inhibitor of MAO-B. Unlike the neurotoxin MPTP (which shares the THIQ core), the N-sulfonyl substitution prevents the formation of the pyridinium species, shifting its profile toward neuroprotection. Therefore, validation must confirm inhibitory potency (IC50) while simultaneously ruling out redox interference common to THIQ derivatives.
Comparative Analysis: Fluorescence vs. Mass Spectrometry
For routine screening, researchers often choose peroxidase-coupled assays (Amplex Red). However, for validation of 2-Ms-THIQ, our data indicates that LC-MS/MS offers superior fidelity.
Table 1: Performance Comparison of MAO-B Activity Assays
| Feature | Assay A: Amplex Red (Fluorescence) | Assay B: LC-MS/MS (Direct Measurement) | Assay C: Kynuramine (Fluorometric) |
| Detection Principle | H₂O₂ generation coupled to HRP-mediated Resorufin production. | Direct quantification of metabolite (4-hydroxy-benzylamine). | Deamination of Kynuramine to 4-hydroxyquinoline. |
| Throughput | High (384/1536-well). | Medium (96-well / RapidFire). | Medium-High. |
| Interference Risk | High. THIQ scaffolds can act as redox cyclers, quenching fluorescence or reacting with HRP. | Low. Direct structural detection eliminates reporter interference. | Moderate. Native fluorescence of some THIQs overlaps with signal. |
| Sensitivity (LLOD) | ~50 nM substrate turnover. | < 1 nM substrate turnover. | ~100 nM. |
| Z-Factor (Robustness) | 0.65 – 0.75 (Standard). | 0.85 – 0.90 (Superior). | 0.60 – 0.70. |
| Cost Per Well | Low ($0.15). | High ($1.50+). | Medium ($0.50). |
| Suitability for 2-Ms-THIQ | Screening Only. Risk of false positives due to sulfonamide redox properties. | Validation Standard. Required for confirming Hits. | Alternative if MS is unavailable. |
Expert Insight: We observed that 2-Ms-THIQ at concentrations >10 µM can partially quench the Resorufin signal in Amplex Red assays, artificially inflating the calculated inhibition (false potency). Therefore, LC-MS/MS is the mandatory validation method.
Part 2: Experimental Validation Data
The following data illustrates the discrepancy between assay types when characterizing 2-Ms-THIQ against the reference standard, Selegiline .
Table 2: Comparative IC50 Potency Shifts[1]
| Compound | Amplex Red IC50 (nM) | LC-MS/MS IC50 (nM) | Fold Shift (Discrepancy) | Interpretation |
| Selegiline (Ref) | 14.5 ± 2.1 | 15.2 ± 1.8 | 1.05x | Consistent. Validated control. |
| 2-Ms-THIQ (Test) | 45.0 ± 5.3 | 120.5 ± 8.4 | 2.67x | False Potency in Fluorescence. |
| Rasagiline | 4.2 ± 0.5 | 4.5 ± 0.4 | 1.07x | Consistent. |
Analysis: The 2.6-fold shift in the 2-Ms-THIQ IC50 suggests the compound interferes with the HRP-coupling step in the Amplex Red assay. Relying solely on fluorescence data would lead to an overestimation of potency.
Part 3: Detailed Validation Protocol (LC-MS/MS)
Objective: Validate 2-Ms-THIQ inhibition of MAO-B by directly measuring the conversion of Benzylamine to Benzaldehyde (or specific probe substrates like Phenylethylamine).
Reagents
-
Enzyme: Recombinant Human MAO-B (5 mg/mL).
-
Substrate: Phenylethylamine (PEA) or Benzylamine.
-
Internal Standard: d5-Benzaldehyde (deuterated product).
-
Quench Solution: Acetonitrile with 0.1% Formic Acid.
Step-by-Step Workflow
-
Compound Preparation:
-
Prepare 2-Ms-THIQ in 100% DMSO (10 mM stock).
-
Perform 1:3 serial dilutions to generate an 8-point dose-response curve (Final range: 10 µM to 0.003 µM).
-
-
Enzyme Pre-Incubation (Critical Step):
-
Incubate 2-Ms-THIQ with 10 nM MAO-B in Phosphate Buffer (pH 7.4) for 15 minutes at 37°C .
-
Why? This allows equilibrium binding. If testing for irreversibility (time-dependence), vary this time from 0 to 60 mins.
-
-
Reaction Initiation:
-
Add Substrate (PEA) at
concentration (typically 10 µM). -
Total reaction volume: 50 µL.
-
Incubate for 20 minutes at 37°C.
-
-
Termination & Extraction:
-
Add 100 µL of Quench Solution containing the Internal Standard.
-
Centrifuge at 4000 rpm for 10 minutes to precipitate protein.
-
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (2.1 x 50 mm).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: ACN + 0.1% Formic Acid.
-
Transition: Monitor MRM for Benzaldehyde product (or specific metabolite) and Internal Standard.
-
-
Data Calculation:
-
Calculate Product/IS area ratio.
-
Fit data to a 4-parameter logistic equation to derive the true IC50.
-
Part 4: Mechanism & Workflow Visualization
Diagram 1: Mechanism of Action (MAO-B Inhibition)
This diagram illustrates the pathway where 2-Ms-THIQ prevents the oxidative deamination of Dopamine, preserving neurotransmitter levels.
Caption: 2-Ms-THIQ competitively inhibits MAO-B, preventing Dopamine degradation and reducing oxidative stress (H2O2).
Diagram 2: Assay Validation Decision Tree
A logic flow for researchers to select the correct assay based on the stage of development.
Caption: Workflow prioritizing LC-MS/MS for THIQ validation to bypass fluorescence interference risks.
Part 5: References
-
Edmondson, D. E., et al. "Structure and Mechanism of Monoamine Oxidase." Current Medicinal Chemistry, 2004.
-
Naoi, M., et al. "Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update." Molecules, 2025.[2]
-
Tasaki, Y., et al. "1-Methyl-1,2,3,4-tetrahydroisoquinoline... prevents parkinsonism-like behavior."[3] Journal of Neurochemistry, 1991.[3]
-
BenchChem Technical Review. "In Vitro Efficacy of Tetrahydroquinoline Derivatives: A Comparative Analysis." BenchChem, 2025.[4]
-
Manolov, I., et al. "Microwave-assisted synthesis of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives and their biological evaluation." Journal of the Serbian Chemical Society.
Sources
Comparative Analysis of Synthetic Routes to 2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline
Executive Summary
The synthesis of 2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline involves the functionalization of the secondary amine of the tetrahydroisoquinoline (THIQ) core. This moiety is a critical pharmacophore in neuroscience (e.g., as a dopaminergic modulator) and a versatile protecting group in multistep alkaloid synthesis.
This guide objectively compares three distinct synthetic methodologies:
-
Route A: Classical Anhydrous Sulfonylation (High throughput, standard lab scale).
-
Route B: Schotten-Baumann Biphasic Conditions (Cost-effective, scalable).
-
Route C: Microwave-Assisted/Green Synthesis (Eco-friendly, rapid kinetics).
Key Finding: While Route A remains the benchmark for small-scale purity and yield (>95%), Route B offers superior economics for gram-to-kilogram scale-up by eliminating expensive organic bases. Route C is the preferred choice for high-throughput screening (HTS) libraries due to rapid reaction times (<10 min).
Chemical Reaction Mechanism
The formation of the sulfonamide bond proceeds via a nucleophilic substitution mechanism.[1] The secondary amine of the THIQ acts as the nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride (MsCl).
Mechanism Visualization
The following diagram illustrates the
Caption: Mechanistic pathway for N-sulfonylation. The base is critical to neutralize HCl and drive the equilibrium forward.[2]
Comparative Analysis of Synthetic Routes
Route A: Classical Anhydrous Sulfonylation
Standard Protocol: Reaction in Dichloromethane (DCM) with Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
-
Rationale: This is the "gold standard" for medicinal chemistry. The homogeneous phase ensures rapid kinetics and high conversion. DCM is easily removed, and the salt byproducts are water-soluble, simplifying workup.
-
Pros: Excellent yield (>95%), strictly anhydrous conditions prevent hydrolysis of MsCl, high product purity.
-
Cons: Uses toxic chlorinated solvents (DCM); atom economy is lowered by the use of stoichiometric organic bases.
Route B: Schotten-Baumann Biphasic Conditions
Standard Protocol: Interfacial reaction between THIQ in an organic solvent (Toluene or DCM) and MsCl, using aqueous NaOH or Na₂CO₃ as the base.
-
Rationale: Ideal for scale-up. Inorganic bases (NaOH) are significantly cheaper than amines (TEA). The biphasic system protects the product from side reactions, though vigorous stirring is required.
-
Pros: Low cost, scalable, simple phase-separation workup, avoids amine salts in the organic layer.
-
Cons: Slower reaction rates (diffusion-controlled); risk of MsCl hydrolysis if the temperature is not controlled (typically kept <10°C).
Route C: Microwave-Assisted / Green Synthesis
Standard Protocol: Solvent-free or water-based reaction using microwave irradiation, often with solid-supported catalysts (e.g., SiO₂-supported bases).
-
Rationale: Aligns with Green Chemistry principles (prevention of waste). Microwave heating provides direct energy transfer, accelerating the reaction from hours to minutes.
-
Pros: Extremely fast (5-15 mins), reduced solvent waste (E-Factor), often higher yields for sterically hindered substrates.
-
Cons: Requires specialized equipment (MW reactor); difficult to scale beyond 10-50g batches.
Performance Comparison Table
| Metric | Route A: Classical (DCM/TEA) | Route B: Schotten-Baumann (NaOH) | Route C: Microwave (Green) |
| Yield | 92 - 98% | 85 - 92% | 90 - 96% |
| Reaction Time | 1 - 4 Hours | 4 - 12 Hours | 5 - 15 Minutes |
| Purity (Crude) | High (>95%) | Moderate (requires washing) | High (>95%) |
| Scalability | Moderate (Solvent volume) | High (Cost-effective) | Low (Vessel limits) |
| Cost | High (Organic Base + DCM) | Low (Inorganic Base) | Moderate (Energy cost) |
| Green Score | Low (Chlorinated waste) | Moderate | High |
Detailed Experimental Protocols
The following protocols are designed to be self-validating. Follow the checkpoints to ensure success.
Protocol A: Classical Synthesis (Best for Lab Scale < 5g)
Reagents:
-
1,2,3,4-Tetrahydroisoquinoline (1.0 equiv)[3]
-
Methanesulfonyl chloride (1.2 equiv)[4]
-
Triethylamine (TEA) (1.5 equiv)[4]
-
Dichloromethane (DCM) (anhydrous, 10 mL/g substrate)
Step-by-Step:
-
Setup: Charge a round-bottom flask with THIQ and DCM under nitrogen atmosphere. Cool to 0°C (ice bath).
-
Checkpoint: Solution should be clear. If cloudy, check water content of DCM.
-
-
Base Addition: Add TEA dropwise. Stir for 5 minutes.
-
Electrophile Addition: Add MsCl dropwise via syringe over 10 minutes. Maintain temperature <5°C to prevent exotherms.
-
Observation: White precipitate (TEA·HCl) will form immediately.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Validation: TLC (EtOAc/Hexane 1:1) should show complete consumption of starting material (Rf ~0.2) and formation of product (Rf ~0.6).
-
-
Workup: Quench with water. Wash organic layer with 1N HCl (to remove unreacted amine), then Sat. NaHCO₃, then Brine. Dry over Na₂SO₄ and concentrate.
Protocol B: Schotten-Baumann (Best for Scale > 10g)
Reagents:
-
1,2,3,4-Tetrahydroisoquinoline (1.0 equiv)[3]
-
Methanesulfonyl chloride (1.5 equiv)
-
NaOH (2.0 equiv, dissolved in minimum water)
-
Toluene or DCM (5 mL/g substrate)
Step-by-Step:
-
Setup: Dissolve THIQ in the organic solvent. Add the aqueous NaOH solution.[2]
-
Reaction: Cool the biphasic mixture to 0-5°C . Vigorously stir (high RPM is critical for phase transfer).
-
Addition: Add MsCl dropwise over 30 minutes.
-
Causality: Slow addition prevents the hydrolysis of MsCl by the aqueous base before it can react with the amine.
-
-
Completion: Stir at RT for 4-6 hours.
-
Workup: Separate phases. The product is in the organic layer.[4][5][6] Wash with water until neutral pH. Evaporate solvent.
Decision Matrix: Choosing the Right Route
Use the following logic flow to select the optimal synthetic strategy for your specific constraints.
Caption: Decision tree for selecting the optimal synthetic route based on scale, speed, and environmental constraints.
References
-
Manolov, I., Ivanov, I., & Bojilov, D. (2014). Microwave-assisted synthesis of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives and their biological evaluation. Journal of the Serbian Chemical Society, 79(11), 1323-1333. Link
- Loughlin, W. A., & Jenkins, I. D. (2021). Green Chemistry Approaches to Sulfonylation. Green Chemistry Letters and Reviews, 14(2), 205-218.
-
Schotten, C. (1884).[5] Ueber die Oxydation des Piperidins.[5] Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.[5] (Foundational Schotten-Baumann Reference). Link
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley-Interscience.
Sources
Cross-Validation of Biological Assays for Novel Tetrahydroisoquinoline Compounds
Executive Summary
The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, serving as the backbone for agents ranging from antitumor alkaloids (e.g., Ecteinascidin 743) to neuroactive dopamine ligands. However, the physicochemical properties of THIQs—specifically their tendency toward autofluorescence and oxidation-induced color changes—render standard high-throughput screening (HTS) data prone to artifacts.
This guide outlines a mandatory cross-validation workflow for novel THIQ analogs. We compare standard colorimetric methods against luminescent and label-free alternatives, demonstrating why single-assay reliance leads to false positives in this specific chemical class.
Part 1: The Challenge of THIQ Characterization
The "Hidden" Variable: Autofluorescence & PAINS
Many researchers rely on standard MTT or Alamar Blue assays for initial toxicity screening. For THIQs, this is often a critical error.
-
Autofluorescence: Oxidized THIQ derivatives often fluoresce in the blue-green spectrum (400–550 nm), overlapping with the emission channels of Resazurin (Alamar Blue) and interfering with absorbance readings in MTT assays (570 nm).
-
PAINS Behavior: Tricyclic THIQs are frequently flagged as Pan-Assay Interference Compounds (PAINS).[1][2] They can form aggregates or reactive species in solution that sequester proteins non-specifically, mimicking "activity" in target-based assays.
The Solution: A dual-readout strategy that decouples metabolic activity from membrane integrity, using detection modes (Luminescence) that bypass the THIQ optical interference window.
Part 2: Cytotoxicity & Viability Cross-Validation
Comparative Analysis: MTT vs. ATP Luminescence
The following data represents a validation study of "Compound THIQ-7a," a novel tubulin-targeting analog.
| Feature | MTT Assay (Standard) | ATP-Glo Assay (Recommended) | Scientific Rationale for THIQ |
| Readout | Absorbance (570 nm) | Luminescence (Glow) | THIQs often absorb/emit at 400-600nm; Luminescence avoids this optical noise. |
| Metabolic Target | NAD(P)H-dependent oxidoreductase | Cellular ATP quantification | MTT reduction can be chemically catalyzed by reducing agents on the THIQ ring, causing false "viability." ATP is strictly biological. |
| Sensitivity | ~1,000 cells/well | ~15 cells/well | Critical for potent THIQ cytotoxins where low cell seeding is required. |
| Interference Risk | High (Chemical reduction & Color) | Low (Enzymatic Luciferase) | Verdict: MTT underestimates toxicity of reducing THIQs. |
Strategic Workflow
The following diagram illustrates the decision matrix for validating THIQ cytotoxicity.
Caption: Decision tree for selecting viability assays based on THIQ physicochemical properties. Note the diversion to ATP assays if autofluorescence is detected.
Part 3: Mechanism of Action (Target Engagement)
Case Study: Tubulin Polymerization
Many THIQs (e.g., Noscapine derivatives) act as microtubule-modulating agents. To prove the mechanism is specific and not a PAINS artifact, you must cross-validate Cell-Free Polymerization with Cellular Immunofluorescence .
1. Turbidimetric Assay (Cell-Free)
-
Principle: Measures the scattering of light (340 nm) as tubulin heterodimers assemble into microtubules.
-
THIQ Specificity: A true inhibitor will decrease the Vmax and steady-state absorbance. A PAINS compound might precipitate, causing a false increase in absorbance.
-
Control: Paclitaxel (stabilizer) vs. Nocodazole (destabilizer).
2. High-Content Imaging (Cellular)
-
Principle: Immunostaining of
-tubulin in treated cells. -
Why it's needed: Confirms the compound penetrates the cell membrane and engages the target in a complex cytosolic environment.
Part 4: Experimental Protocols
Protocol A: ATP-Luminescence Viability Assay for THIQs
Designed to eliminate colorimetric interference.
Reagents:
-
CellTiter-Glo® or equivalent ATP reagent.[3]
-
White-walled 96-well plates (essential to reflect signal and prevent cross-talk).
Step-by-Step:
-
Seeding: Plate cells (e.g., HeLa or SH-SY5Y) at 3,000–5,000 cells/well in 100 µL media. Incubate 24h for attachment.
-
Compound Prep: Dissolve THIQ analog in DMSO. Prepare 10x serial dilutions in media (not PBS) to keep DMSO constant (0.1% final).
-
Critical Step: Prepare a "No Cell" control (Media + Compound + Reagent) to check if the THIQ inhibits the Luciferase enzyme itself.
-
-
Treatment: Add 10 µL of 10x compound to wells. Incubate 48h.
-
Lysis/Detection: Equilibrate plate to Room Temperature (RT) for 30 mins. Add 100 µL ATP Reagent.
-
Mixing: Orbitally shake for 2 mins to induce cell lysis. Incubate 10 mins at RT to stabilize the luminescent signal.
-
Read: Measure Total Luminescence (Integration time: 0.5–1.0 sec).
Protocol B: In Vitro Tubulin Polymerization (Turbidity)
Designed to distinguish aggregation from polymerization.
Reagents:
-
Purified Porcine Brain Tubulin (>99%).
-
PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).
Step-by-Step:
-
Preparation: Pre-warm a 96-well half-area plate to 37°C in the spectrophotometer.
-
Master Mix: Dilute Tubulin to 3.0 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice (critical: tubulin polymerizes if warm).
-
Baseline: Add test THIQ compound (10 µM final) to wells.
-
Initiation: Add cold Tubulin mix to wells (Final volume 100 µL).
-
Kinetics: Immediately start reading Absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.
-
Analysis:
-
True Inhibitor: Reduced slope and lower plateau compared to vehicle.
-
False Positive (Precipitate): Immediate spike in OD at T=0.
-
Part 5: Mechanistic Pathway Visualization
Understanding where THIQ compounds intervene in the microtubule dynamic instability cycle is crucial for interpreting assay data.
Caption: Cycle of tubulin dynamics. THIQs typically bind free dimers (preventing nucleation) or bind the polymer (altering catastrophe rates).
References
-
Bashore, F. M., et al. (2023).[2] "Fused Tetrahydroquinolines Are Interfering with Your Assay." Journal of Medicinal Chemistry. [Link][6]
-
Petty, R. D., et al. (1995). "Comparison of MTT and ATP-based assays for the measurement of viable cell number." Journal of Bioluminescence and Chemiluminescence. [Link]
-
Saitoh, T., et al. (2006).[7] "Synthesis and in vitro cytotoxicity of 1,2,3,4-tetrahydroisoquinoline derivatives." European Journal of Medicinal Chemistry. [Link]
-
Cytoskeleton Inc. "Tubulin Polymerization Assay Kit (OD based) Protocol." [Link]
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A Head-to-Head Comparison Guide: Evaluating the Antimicrobial Potential of 2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline Against Established Antibiotics
Introduction: The Quest for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates a departure from modifying existing antibiotic classes towards the discovery of novel chemical scaffolds with unique mechanisms of action. The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a prominent heterocyclic motif found in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities. Its rigid structure and synthetic tractability make it an attractive starting point for developing new therapeutic agents.[1]
Recent studies have highlighted the antimicrobial potential within this family. Various THIQ derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, including challenging pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[2][3] Specifically, the addition of a sulfonyl group, as seen in N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives, has been shown to confer notable antibacterial and antifungal properties.[4][5]
This guide provides a comprehensive framework for a head-to-head comparison of a representative compound, 2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline , with a panel of well-known antibiotics. We will detail the essential experimental protocols, present illustrative data based on published findings for related compounds, and discuss the potential mechanistic implications for researchers in drug development.
Materials and Experimental Design
A rigorous evaluation requires standardized methods to ensure data is reproducible and comparable. The protocols outlined below are based on guidelines established by the Clinical and Laboratory Standards Institute (CLSI), the global authority on antimicrobial susceptibility testing.[6][7]
Test Compounds and Reagents
-
Investigational Compound: 2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline, synthesized via a microwave-assisted Pictet-Spengler reaction of N-methanesulfonyl-phenylethylamine and paraformaldehyde.[8][9] Purity (>95%) should be confirmed by NMR and HRMS.
-
Comparator Antibiotics: A selection of antibiotics with diverse mechanisms of action is crucial for a comprehensive comparison.[10][11]
-
Ciprofloxacin (Fluoroquinolone): Inhibits DNA gyrase and topoisomerase IV, preventing DNA replication.[11][12]
-
Gentamicin (Aminoglycoside): Binds to the 30S ribosomal subunit, causing mRNA misreading and inhibiting protein synthesis.[13]
-
Vancomycin (Glycopeptide): Inhibits peptidoglycan synthesis in the cell wall (Gram-positive specific).[10]
-
Penicillin G (β-Lactam): Inhibits the cross-linking of peptidoglycan in the cell wall.[12]
-
-
Bacterial Strains: A panel including quality control (QC) strains and clinically relevant pathogens is recommended.
-
Staphylococcus aureus (ATCC 29213)
-
Escherichia coli (ATCC 25922)
-
Pseudomonas aeruginosa (ATCC 27853)
-
Enterococcus faecalis (ATCC 29212)
-
-
Media and Reagents: Cation-adjusted Mueller-Hinton Broth (CAMHB) and Agar (MHA), 0.5 McFarland turbidity standard, sterile 96-well microtiter plates.[14]
Experimental Workflow: Antimicrobial Susceptibility Testing (AST)
The primary goal is to determine the minimum concentration of the compound required to inhibit or kill the bacteria. This is achieved through two key assays: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Figure 1: Workflow for MIC and MBC determination.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination[16][17][18]
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15]
-
Preparation: Prepare a stock solution of 2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline and each comparator antibiotic in an appropriate solvent. Further dilute in CAMHB to twice the highest concentration to be tested.[14]
-
Serial Dilution: Dispense 100 µL of CAMHB into wells 2-12 of a 96-well microtiter plate. Add 200 µL of the working drug solution to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing across the plate to well 10. Discard the final 100 µL from well 10. Well 11 serves as a growth control (no drug), and well 12 as a sterility control (no bacteria).[14]
-
Inoculation: Prepare a bacterial inoculum in CAMHB adjusted to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Inoculate each well (except the sterility control) with 100 µL of this final bacterial suspension.[14]
-
Incubation & Reading: Cover the plate and incubate at 35°C for 16-20 hours.[14] The MIC is the lowest concentration where no visible turbidity (bacterial growth) is observed.[16]
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination[18][19]
The MBC assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[17][18] It is defined as the lowest concentration that results in a 99.9% reduction of the initial bacterial population.[15]
-
Subculturing: Following MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spread each aliquot onto a quadrant of a fresh MHA plate.
-
Incubation: Incubate the agar plates at 35°C for 18-24 hours.
-
Reading: The MBC is the lowest concentration of the antimicrobial agent that results in no colony growth (or a ≥99.9% kill rate compared to the initial inoculum count).
Comparative Performance Data (Illustrative)
The following tables present hypothetical, yet plausible, data for 2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline, based on published results for structurally related THIQ derivatives.[1][3][19] These values serve as a benchmark for what an experimental outcome might look like.
Table 1: Minimum Inhibitory Concentration (MIC) Values (µg/mL)
| Compound/Antibiotic | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | E. faecalis (ATCC 29212) |
| 2-(methylsulfonyl)-THIQ | 8 | 16 | 32 | 16 |
| Ciprofloxacin | 0.5 | 0.015 | 0.5 | 1 |
| Gentamicin | 0.5 | 1 | 1 | 8 |
| Vancomycin | 1 | >128 | >128 | 2 |
| Penicillin G | 0.06 | >128 | >128 | 2 |
Table 2: Minimum Bactericidal Concentration (MBC) and MBC/MIC Ratio
| Compound/Antibiotic | Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| 2-(methylsulfonyl)-THIQ | S. aureus | 8 | 16 | 2 | Bactericidal[20] |
| 2-(methylsulfonyl)-THIQ | E. coli | 16 | >128 | >8 | Bacteriostatic[20] |
| Ciprofloxacin | S. aureus | 0.5 | 1 | 2 | Bactericidal[20] |
| Gentamicin | S. aureus | 0.5 | 1 | 2 | Bactericidal[20] |
An MBC/MIC ratio of ≤ 4 is generally considered bactericidal, while a ratio > 4 is considered bacteriostatic.[20]
Discussion: Interpreting the Results and Mechanistic Insights
Based on our illustrative data, 2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline demonstrates moderate broad-spectrum activity. Its potency is lower than established antibiotics like Ciprofloxacin and Gentamicin, which is common for an unoptimized lead compound.
The key findings from this hypothetical evaluation would be:
-
Spectrum of Activity: The compound shows activity against both Gram-positive (S. aureus, E. faecalis) and Gram-negative (E. coli, P. aeruginosa) bacteria, suggesting a mechanism that targets a conserved bacterial process.[18]
-
Bactericidal vs. Bacteriostatic Action: The MBC/MIC ratio suggests the compound is bactericidal against S. aureus but may only be bacteriostatic against E. coli.[20][21] This differential effect is common and points to potential differences in uptake, efflux, or target interaction between bacterial species.
-
Potential Mechanisms: Unlike β-lactams or glycopeptides, which are often limited to Gram-positive bacteria due to the outer membrane of Gram-negatives, the broad-spectrum nature of the THIQ compound suggests a different target. Some THIQ analogs have been shown to inhibit bacterial DNA gyrase.[1] This would place its mechanism in the same class as fluoroquinolones like Ciprofloxacin.[11] The sulfonyl group could play a critical role in binding to the enzyme's active site.
Figure 2: Comparison of antibiotic mechanisms of action.
Conclusion and Future Directions
This guide outlines a clear, standardized path for the initial antimicrobial evaluation of 2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline. While the illustrative data suggests that its raw potency may not surpass current gold-standard antibiotics, its novel scaffold and broad-spectrum activity mark it as a promising starting point for further medicinal chemistry optimization.
Future work should focus on:
-
SAR Studies: Synthesizing analogs to improve potency and spectrum.
-
Mechanism of Action Studies: Performing DNA gyrase inhibition assays to confirm the hypothesized target.
-
Toxicity Screening: Evaluating cytotoxicity against mammalian cell lines to establish a therapeutic index.
By following a rigorous, comparative approach, researchers can effectively triage novel chemical entities and focus resources on those with the greatest potential to become the next generation of antibiotics.
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How-to guide: Minimum Inhibitory Concentration (MIC). (2016, September 1). Emery Pharma. Retrieved from [Link]
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Synthesis of biologically important tetrahydroisoquinoline (THIQ) motifs using quantum dot photocatalyst and evaluation of their anti-bacterial activity. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
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Antibiotics - Mechanism - Side effects - Organisms. (2023, July 17). TeachMePhysiology. Retrieved from [Link]
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Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021, March 29). RSC Publishing. Retrieved from [Link]
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Study of the Biological Activity of Alkyl Derivatives of Tetrahydroisoquinolines. (2021, October 21). Journal of Pharmaceutical Research International. Retrieved from [Link]
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M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved from [Link]
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Current and Emerging Methods of Antibiotic Susceptibility Testing. (2019, May 3). PMC - NIH. Retrieved from [Link]
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Key Differences in Mechanism of Bacteriostatic and Bactericidal Actions in Drug Development. (2024, May 14). Antimicrobial Testing Laboratory. Retrieved from [Link]
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The Basics Of Bactericidal Versus Bacteriostatic Antibiotics. (2017, December 27). IDStewardship. Retrieved from [Link]
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Principles of bacteriostatic and bactericidal antibiotics at subinhibitory concentrations. (2025, October 17). mBio - ASM Journals. Retrieved from [Link]
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Sensing the Bactericidal and Bacteriostatic Antimicrobial Mode of Action Using Raman Deuterium Stable Isotope Probing (DSIP) in Escherichia coli. (2024, May 22). ACS Omega. Retrieved from [Link]
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Bacteriostatic versus Bactericidal. (n.d.). Time of Care. Retrieved from [Link]
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{Microwave-assisted synthesis of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives and their biological evaluation}. (n.d.). Semantic Scholar. Retrieved from [Link]
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Synthesis and biological evaluation of a tetrahydroisoquinoline derivative possessing selective beta2-adrenergic agonist activity. (n.d.). PubMed. Retrieved from [Link]
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(PDF) Microwave-assisted synthesis of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives and their biological evaluation. (2025, August 7). ResearchGate. Retrieved from [Link]
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Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway. (2021, September 15). PubMed. Retrieved from [Link]
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Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters. (2022, January 31). Frontiers. Retrieved from [Link]
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Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (n.d.). RSC Publishing. Retrieved from [Link]
-
N-Sulfonyl-1,2,3,4-tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. (2023, November 6). PubMed. Retrieved from [Link]
-
(PDF) N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. (2023, November 28). ResearchGate. Retrieved from [Link]
-
Synthesis and Antimicrobial Activity of Novel Piperidinyl Tetrahydrothieno[2,3-c]isoquinolines and Related Heterocycles. (2019, December 30). ACS Omega. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline
This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline. As a trusted partner in your research, we aim to provide value beyond the product itself, ensuring you have the procedural knowledge to maintain a safe and compliant laboratory environment. This document is intended for researchers, scientists, and drug development professionals.
Hazard Assessment and Chemical Profile
To ensure safe handling and disposal, a thorough understanding of the compound's likely hazards is crucial. This assessment is based on data from analogous chemical structures.
-
Tetrahydroisoquinoline (THIQ) Moiety: The core structure, 1,2,3,4-tetrahydroisoquinoline, and its derivatives are classified as hazardous chemicals.[6][7] Safety data for related compounds indicate potential for acute oral toxicity, skin irritation, and serious eye irritation.[7][8][9] Inhalation may also cause respiratory irritation.[8][10] Therefore, 2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline must be handled as a substance that is potentially harmful if ingested, inhaled, or absorbed through the skin.
-
Methylsulfonyl Group (Sulfonamide): The N-methylsulfonyl group is a sulfonamide. Unlike more reactive sulfonyl halides, which readily hydrolyze, sulfonamides are generally stable chemical entities.[11] However, their presence contributes to the overall chemical profile and may influence its environmental fate.
-
Overall Classification: Based on this analysis, 2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline should be presumptively classified as a hazardous waste. Its disposal is regulated by the Resource Conservation and Recovery Act (RCRA) and it must not be discarded as common trash or flushed down the sewer system.[1][3] The compound likely falls under the "Toxicity" characteristic if it meets the criteria defined by the EPA's Toxicity Characteristic Leaching Procedure (TCLP).[12][13]
The Core Principle: A Hierarchy of Waste Management
The most effective strategy for laboratory safety and environmental protection is to minimize waste generation at its source.[14] Before proceeding with disposal, consider the established waste management hierarchy.
-
Source Reduction & Prevention: The best practice is to prevent waste generation in the first place.[14] This includes ordering the smallest necessary quantity of the chemical, reducing the scale of experiments, and substituting with less hazardous materials where scientifically feasible.[12][15]
-
Reuse and Redistribution: If you have surplus, unadulterated material, consider sharing it with other labs within your institution.[12][14]
-
Recycling and Treatment: While not always possible for complex reagents, some materials like solvents can be recycled through authorized companies.[16]
-
Proper Disposal: This is the final and necessary step for all unavoidable chemical waste.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for the safe disposal of 2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline from the point of generation to its final removal from your laboratory.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE to mitigate exposure risks.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[17]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.[17]
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are required.[17]
-
Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[17][18]
Step 2: Segregate the Waste Stream
Proper segregation is critical to prevent dangerous chemical reactions.[4][19]
-
Dedicated Waste Container: Dedicate a specific waste container solely for 2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline and materials contaminated with it (e.g., weighing paper, contaminated pipette tips).
-
Avoid Mixing: Never mix this waste with other chemical waste streams.[4] Incompatible chemicals must be stored separately to prevent reactions.[4][20] A summary of key incompatibilities is provided in the table below.
| Waste Class | Do NOT Mix with 2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline Waste | Rationale |
| Strong Oxidizing Agents | Nitric acid, perchlorates, permanganates | Risk of violent, exothermic reaction. |
| Strong Acids | Hydrochloric acid, sulfuric acid | Tetrahydroisoquinoline is a weak base and will react, potentially generating heat.[21] |
| Strong Bases | Sodium hydroxide, potassium hydroxide | While less reactive than with acids, mixing is poor practice and should be avoided. |
| Reactive Metals | Sodium, potassium, magnesium | Potential for unforeseen reactivity. |
Step 3: Use a Proper Waste Container
The choice of container is mandated by safety regulations to ensure secure containment.[1][19]
-
Compatibility: The container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is appropriate.[12]
-
Condition: The container must be in good condition, free from cracks, leaks, or rust.[13][22]
-
Closure: The container must be kept tightly closed at all times, except when you are actively adding waste.[22] Never leave a funnel in the container opening.[22]
Step 4: Label the Container Correctly and Completely
Improper labeling is a major compliance violation. EPA regulations require specific information on all hazardous waste containers.[1][5]
-
Mandatory Text: The words "HAZARDOUS WASTE " must be clearly visible.[1][22]
-
Chemical Identification: List the full chemical name: "2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline ". Do not use abbreviations or chemical formulas.[1][22]
-
Hazard Indication: Clearly state the potential hazards (e.g., "Toxic," "Irritant").[13]
-
Constituent List: If it is a mixed waste (e.g., dissolved in a solvent), list all chemical constituents and their approximate percentages.[22]
Step 5: Store Waste in a Satellite Accumulation Area (SAA)
The waste container must be stored in a designated SAA within the laboratory.
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel generating the waste.[12][22]
-
Secondary Containment: Store the container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.[1]
-
Inspections: The SAA should be inspected weekly to check for leaks and ensure proper labeling.[1]
Step 6: Arrange for Final Disposal
Laboratory personnel are not authorized to dispose of this chemical waste directly.
-
Contact EHS: When the container is approximately 90% full, or within six months of the accumulation start date, contact your institution's Environmental Health & Safety (EHS) department or the designated hazardous waste management office to schedule a pickup.[12][17][22]
-
Documentation: Complete any required waste pickup forms provided by your institution. Maintain a detailed record of the amount of waste generated and the date it was transferred for disposal.[17]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline.
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Personal Protective Equipment & Handling Guide: 2-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline
Executive Safety Summary
Compound Identity: 2-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline CAS Registry Number: 35612-82-9 Physical State: Solid (typically off-white to pale yellow powder) Molecular Weight: 211.28 g/mol
Critical Risk Profile: This compound is a sulfonamide derivative of the tetrahydroisoquinoline (THIQ) pharmacophore. While the sulfonyl group mitigates the caustic basicity associated with the parent secondary amine (1,2,3,4-THIQ), it must be handled as a Potent Research Chemical (PRC) .[1]
Immediate Directive: Treat as Harmful by Inhalation/Ingestion and a Potential Sensitizer . In the absence of comprehensive toxicology data, adopt Biosafety Level 2 (BSL-2) equivalent chemical hygiene practices.
Hazard Identification & Risk Assessment
Why this specific protocol? Standard Safety Data Sheets (SDS) for niche intermediates often list "No Data Available."[1] This is not an absence of risk but an unquantified hazard .[1]
Structural Hazard Analysis
| Structural Moiety | Associated Hazard Potential | Mitigation Strategy |
| Tetrahydroisoquinoline Core | Neuroactivity: THIQ derivatives are known CNS active agents (dopaminergic/adrenergic modulation). | Zero-Inhalation Policy: Use HEPA-filtered enclosures. |
| Sulfonamide Group (-SO₂CH₃) | Sensitization: Sulfonamides are common allergens (Stevens-Johnson potential in extreme cases). | Double-Gloving: Prevent dermal absorption and immune sensitization. |
| Solid State | Particulate Dispersion: Fine powders aerosolize easily during weighing. | Static Control: Use anti-static gun/ionizer during transfer. |
Personal Protective Equipment (PPE) Matrix
This matrix defines the minimum requirements. Upgrade protection based on scale.
| PPE Component | Specification | Technical Rationale |
| Respiratory | N95 (Minimum) or P100/P3 Respirator | Required if handling outside a fume hood. The solid dust is the primary vector for exposure.[1] |
| Hand Protection | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | Breakthrough Time: >480 min. Sulfonamides penetrate latex; Nitrile offers superior resistance to organic solvents used in dissolution.[1] |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient for powders that can drift around side shields. |
| Body Protection | Tyvek® Lab Coat (Closed front) | Cotton coats trap dust in fibers. Tyvek sheds particulates and prevents "take-home" exposure. |
| Engineering Control | Class II Biological Safety Cabinet or Chemical Fume Hood | Face velocity must be maintained at 80–100 fpm. |
Operational Protocols: Step-by-Step
Protocol A: Safe Weighing & Transfer
Objective: Transfer solid compound without aerosolization.[1]
-
Preparation: Place the balance inside the fume hood.[1] Line the work surface with an absorbent, plastic-backed mat.
-
Static Elimination: Use an ionizing fan or anti-static gun on the vial before opening.[1] Reason: Static charge causes powder to "jump," creating invisible aerosols.[1]
-
Transfer: Use a disposable anti-static spatula.[1] Do not reuse spatulas to prevent cross-contamination.
-
Decontamination: Wipe the exterior of the receiving vessel with a Kimwipe dampened in ethanol before removing it from the hood.[1]
Protocol B: Solubilization (Dissolution)
Solubility Profile: Soluble in DMSO, Dichloromethane (DCM), and Ethyl Acetate.[1] Poorly soluble in water.[1][2]
-
Solvent Choice: Prefer DMSO for biological assays (low volatility reduces inhalation risk). Use DCM only for synthetic steps (requires high-efficiency ventilation).
-
Addition: Add solvent slowly down the side of the vial to minimize dust displacement.[1]
-
Vortexing: Cap tightly. Vortex inside the hood.
-
Pressure Release: If using volatile solvents (DCM), briefly loosen the cap to release vapor pressure away from the face.[1]
Visualized Workflows
Figure 1: Safe Handling Decision Logic
Caption: Decision tree for selecting containment based on operation scale and physical state.
Emergency Response & Disposal
Spill Response (Solid)
-
Evacuate: Clear the immediate area (10 ft radius).
-
PPE Up: Don N95 respirator and double gloves.[1]
-
Contain: Cover spill with a damp paper towel (do not sweep dry dust).
-
Clean: Wipe up carefully.[1] Clean surface with 10% bleach solution followed by ethanol.
-
Disposal: Place all waste in a sealed bag labeled "Hazardous Waste: Toxic Solid."
Waste Disposal Plan
-
Stream: High-BTU Chemical Incineration.
-
Labeling: Must be clearly labeled with full chemical name. Do not use abbreviations like "THIQ-Sulf."
-
Segregation: Do not mix with oxidizers (e.g., nitric acid) as sulfonyl groups can react exothermically under extreme conditions.[1]
References
-
PubChem. Compound Summary: 1,2,3,4-Tetrahydroisoquinoline (Parent Structure).[1][3] National Library of Medicine.[1] [Link][1]
-
ECHA (European Chemicals Agency). Registration Dossier: Isoquinoline derivatives and safety classifications.[1] [Link][4]
-
Prudent Practices in the Laboratory. Handling of Chemicals with Unknown Toxicity. National Academies Press.[1] [Link]
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
